molecular formula C7H4ClN3 B156109 4-Chloropyrido[3,4-d]pyrimidine CAS No. 51752-67-1

4-Chloropyrido[3,4-d]pyrimidine

Cat. No.: B156109
CAS No.: 51752-67-1
M. Wt: 165.58 g/mol
InChI Key: UKTHPAHJCQLABU-UHFFFAOYSA-N
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Description

4-Chloropyrido[3,4-d]pyrimidine is a key chemical intermediate belonging to a class of nitrogen-dense, planar heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery . The chlorination at the 4-position makes this compound a versatile building block for further derivatization via cross-coupling reactions or nucleophilic aromatic substitutions, enabling the rapid exploration of structure-activity relationships . The pyrido[3,4-d]pyrimidine core is recognized as a privileged structure in the design of potential therapeutic agents. Research indicates its application as a scaffold for developing inhibitors of the Epidermal Growth Factor Receptor (EGFR), a prominent target in oncology . Furthermore, this chemotype has been explored as an antagonist for the CXCR2 receptor, which plays a critical role in inflammatory diseases and cancer progression . Its structural similarity to approved drugs and natural purine bases underpins its utility in creating novel bioactive molecules targeting various kinases and enzymes . This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloropyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3/c8-7-5-1-2-9-3-6(5)10-4-11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTHPAHJCQLABU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60483456
Record name 4-Chloropyrido[3,4-d]pyrimidine
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Molecular Weight

165.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51752-67-1
Record name 4-Chloropyrido[3,4-d]pyrimidine
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Record name 4-chloropyrido[3,4-d]pyrimidine
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Foundational & Exploratory

4-Chloropyrido[3,4-d]pyrimidine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 4-Chloropyrido[3,4-d]pyrimidine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development.

Chemical Structure and Properties

This compound is a fused heterocyclic system consisting of a pyridine ring fused to a pyrimidine ring, with a chlorine atom substituted at the 4-position.

Chemical Structure:

Identifier Information:

PropertyValue
IUPAC Name This compound
CAS Number 51752-67-1
Molecular Formula C₇H₄ClN₃
Molecular Weight 165.58 g/mol
Canonical SMILES C1=CN=C2C(=C1)N=C(N=C2)Cl

Physicochemical Properties:

While extensive experimental data for the parent compound is limited, the following table summarizes available and predicted properties.

PropertyValueSource
Melting Point 108-110 °CExperimental
Boiling Point 316.1±22.0 °CPredicted
Density 1.437±0.06 g/cm³Predicted
pKa 2.37±0.30Predicted
XLogP3 1.4Computed
Hydrogen Bond Donor Count 0Computed
Hydrogen Bond Acceptor Count 3Computed
Rotatable Bond Count 0Computed

Spectroscopic Data (Predicted)

¹H NMR Spectrum (Predicted in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityAssignment
~9.1sH-2
~8.8dH-5
~7.8dH-7
~7.6ddH-8

¹³C NMR Spectrum (Predicted in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~165C-4
~160C-2
~158C-8a
~152C-5
~135C-7
~120C-4a
~118C-8

Mass Spectrum (EI, Predicted):

The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 165, along with an isotopic peak (M+2) at m/z 167 with an intensity of approximately one-third of the molecular ion peak, which is characteristic of a monochlorinated compound. Fragmentation may involve the loss of a chlorine radical followed by the elimination of HCN.

Infrared (IR) Spectrum (Predicted, KBr Pellet):

Wavenumber (cm⁻¹)Assignment
~3100-3000C-H stretching (aromatic)
~1600-1450C=C and C=N stretching (aromatic rings)
~1300-1000C-N stretching
~850-750C-Cl stretching

Synthesis

A plausible synthetic route to this compound involves the construction of the pyrido[3,4-d]pyrimidin-4-one core followed by chlorination.

Experimental Protocols

Step 1: Synthesis of Pyrido[3,4-d]pyrimidin-4(3H)-one

This step involves the cyclization of 3-aminopyridine-4-carboxamide with a suitable one-carbon source, such as formic acid or formamide.

  • Materials: 3-aminopyridine-4-carboxamide, Formic acid (or Formamide), Dowtherm A (or other high-boiling solvent).

  • Procedure:

    • A mixture of 3-aminopyridine-4-carboxamide (1 equivalent) and an excess of formic acid (or formamide) is heated at reflux in a high-boiling solvent such as Dowtherm A.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

    • The crude product is washed with a suitable solvent (e.g., ethanol or diethyl ether) to remove impurities.

    • The product can be further purified by recrystallization.

Step 2: Synthesis of this compound

This step involves the chlorination of the hydroxyl group of the pyrido[3,4-d]pyrimidin-4(3H)-one.

  • Materials: Pyrido[3,4-d]pyrimidin-4(3H)-one, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline (optional, as a catalyst).

  • Procedure:

    • A mixture of Pyrido[3,4-d]pyrimidin-4(3H)-one (1 equivalent) and an excess of phosphorus oxychloride (POCl₃) is heated at reflux. A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.

    • The reaction is monitored by TLC until the starting material is consumed.

    • After completion, the excess POCl₃ is removed under reduced pressure.

    • The residue is carefully poured onto crushed ice with stirring.

    • The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.

    • The solid product is collected by filtration, washed with water, and dried.

    • Further purification can be achieved by column chromatography on silica gel.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination 3-aminopyridine-4-carboxamide 3-aminopyridine-4-carboxamide Pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido[3,4-d]pyrimidin-4(3H)-one 3-aminopyridine-4-carboxamide->Pyrido[3,4-d]pyrimidin-4(3H)-one Formic Acid / Heat This compound This compound Pyrido[3,4-d]pyrimidin-4(3H)-one->this compound POCl3 / Heat

Synthetic route to this compound.

Biological Activity and Signaling Pathways

While this compound itself is primarily utilized as a key intermediate in the synthesis of more complex molecules, the pyrido[3,4-d]pyrimidine scaffold is a recognized pharmacophore with significant biological activities. Notably, derivatives of this scaffold have been identified as potent inhibitors of Monopolar Spindle 1 (Mps1) kinase .[1][2]

Mps1 is a crucial serine/threonine kinase that plays a vital role in the spindle assembly checkpoint (SAC), a major cell cycle control mechanism that ensures proper chromosome segregation during mitosis.[1][2] Upregulation of Mps1 has been observed in various cancers, making it an attractive target for cancer therapy.[1][2]

Mps1 Kinase Inhibition Signaling Pathway

Inhibition of Mps1 by pyrido[3,4-d]pyrimidine derivatives disrupts the spindle assembly checkpoint, leading to mitotic errors and ultimately inducing apoptosis in cancer cells.

Mps1_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression cluster_sac Spindle Assembly Checkpoint (SAC) Metaphase Metaphase Mps1_Kinase Mps1 Kinase Metaphase->Mps1_Kinase Activates Anaphase Anaphase SAC_Activation SAC Activation Mps1_Kinase->SAC_Activation Phosphorylates & Activates Mitotic_Errors Mitotic Errors Mps1_Kinase->Mitotic_Errors Leads to (when inhibited) SAC_Activation->Anaphase Inhibits (until proper attachment) Pyrido[3,4-d]pyrimidine_Derivative Pyrido[3,4-d]pyrimidine Derivative Pyrido[3,4-d]pyrimidine_Derivative->Mps1_Kinase Inhibits Apoptosis Apoptosis Mitotic_Errors->Apoptosis

Inhibition of Mps1 by pyrido[3,4-d]pyrimidine derivatives.

Conclusion

This compound serves as a valuable building block for the synthesis of a variety of substituted pyrido[3,4-d]pyrimidine derivatives. The core scaffold is of significant interest in medicinal chemistry due to its demonstrated potential in targeting key cellular pathways, such as the Mps1 kinase-mediated spindle assembly checkpoint. Further research into the synthesis and biological evaluation of novel derivatives based on this core structure holds promise for the development of new therapeutic agents.

References

The Pyrido[3,4-d]pyrimidine Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide on its Biological Significance and Therapeutic Potential

The pyrido[3,4-d]pyrimidine core, a fused heterocyclic system comprising a pyridine and a pyrimidine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the biological significance of the pyrido[3,4-d]pyrimidine core, focusing on its applications in oncology, virology, and microbiology. The content herein is intended for researchers, scientists, and drug development professionals.

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

The pyrido[3,4-d]pyrimidine scaffold has been extensively investigated for its potent anticancer properties. Derivatives have demonstrated significant efficacy against a range of human cancer cell lines, including those of breast, renal, and gastric origin.[1][2] The anticancer activity of these compounds is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.[1]

Kinase Inhibition: A Primary Mechanism of Action

A predominant mechanism through which pyrido[3,4-d]pyrimidine derivatives exert their anticancer effects is through the inhibition of various protein kinases, which are often dysregulated in cancer.

Monopolar Spindle 1 (Mps1) Kinase: Mps1 is a crucial component of the spindle assembly checkpoint, and its overexpression is linked to aneuploidy in cancer cells. Several pyrido[3,4-d]pyrimidine derivatives have been identified as potent Mps1 inhibitors.[3][4] For instance, BOS172722, a highly selective and orally bioavailable Mps1 inhibitor with a pyrido[3,4-d]pyrimidine core, has entered clinical trials for the treatment of triple-negative breast cancer.[3] The interaction of these inhibitors with Mps1 often involves hydrogen bonding with key residues like G605 and K529 within the ATP-binding pocket.[3]

Epidermal Growth Factor Receptor (EGFR): The EGFR signaling pathway is a well-established target in cancer therapy. Pyrido[3,4-d]pyrimidine derivatives have been designed as EGFR inhibitors, showing activity against both wild-type and mutant forms of the receptor.[5]

KRAS-G12D: Mutations in the KRAS gene are common drivers of various cancers, including pancreatic and biliary cancers. Novel pyrido[3,4-d]pyrimidine-based compounds have been developed as inhibitors of the KRAS-G12D mutant, demonstrating selective anti-proliferative activity.[6]

The following diagram illustrates the general mechanism of kinase inhibition by pyrido[3,4-d]pyrimidine derivatives, leading to the downstream blockade of cancer cell proliferation.

kinase_inhibition_pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK Binds Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) RTK->Kinase_Cascade Activates Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activates Pyrido[3,4-d]pyrimidine Pyrido[3,4-d]pyrimidine Inhibitor Pyrido[3,4-d]pyrimidine->Kinase_Cascade Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates Cell_Proliferation Cancer Cell Proliferation Gene_Expression->Cell_Proliferation

Diagram 1: Kinase Inhibition by Pyrido[3,4-d]pyrimidines.
Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, certain pyrido[3,4-d]pyrimidine derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For example, one study demonstrated that a specific derivative up-regulated the expression of pro-apoptotic proteins like Bid and PARP, while down-regulating the cell cycle protein Cyclin D1 in human gastric cancer cells.[2]

The workflow for evaluating the anticancer activity of these compounds typically involves a series of in vitro assays.

experimental_workflow_anticancer Start Synthesis of Pyrido[3,4-d]pyrimidine Derivatives Cell_Culture Culturing of Human Cancer Cell Lines Start->Cell_Culture MTT_Assay Cell Viability Assay (e.g., MTT Assay) Cell_Culture->MTT_Assay IC50_Determination Determination of IC50 Values MTT_Assay->IC50_Determination Mechanism_Studies Mechanistic Studies IC50_Determination->Mechanism_Studies Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (Protein Expression) Mechanism_Studies->Western_Blot Lead_Compound Identification of Lead Compound Apoptosis_Assay->Lead_Compound Cell_Cycle_Analysis->Lead_Compound Western_Blot->Lead_Compound

Diagram 2: Experimental Workflow for Anticancer Evaluation.
Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected pyrido[3,4-d]pyrimidine derivatives against various cancer cell lines.

Compound IDCancer Cell LineAssay TypeActivity MetricValueReference
Compound 30 MGC803 (Gastric)MTTIC500.59 µM[2]
Compound 10c Panc1 (Pancreatic, KRAS-G12D)CCK-8IC501.40 µM[6]
Compound 10k KRAS-G12D (Enzymatic)GTPase activityIC500.009 µM[6]
Compound 13 UO-31 (Renal)NCI 60Growth InhibitionHigh[1]
Compound 21 MCF-7 (Breast)NCI 60Growth Inhibition60.77%[1]
Compound 21 MDA-MB-468 (Breast)NCI 60Growth Inhibition71.42%[1]

Antiviral and Antimicrobial Activities

The biological significance of the pyrido[3,4-d]pyrimidine core extends beyond oncology. Researchers have explored its potential as a scaffold for the development of novel antiviral and antimicrobial agents.

Antiviral Potential

Derivatives of the closely related pyrido[2,3-d]pyrimidine and pyrimido[4,5-d]pyrimidine scaffolds have demonstrated promising antiviral activity. For instance, certain compounds have shown efficacy against human coronavirus 229E (HCoV-229E) and herpes simplex virus (HSV).[7][8] This suggests that the broader pyridopyrimidine family, including the pyrido[3,4-d] isomer, represents a valuable starting point for the design of new antiviral drugs.

Antimicrobial Properties

The fused pyrimidine ring system is a common feature in many compounds with antimicrobial properties.[1] Studies on pyrido[2,3-d]pyrimidine derivatives have revealed antibacterial activity against both Gram-positive (e.g., Staphylococcus, Bacillus cereus) and Gram-negative (P. mirabilis, S. marcescens) bacteria.[9] Some derivatives have also exhibited antifungal activity.[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols frequently cited in the evaluation of pyrido[3,4-d]pyrimidine derivatives.

Synthesis of Pyrido[3,4-d]pyrimidine Derivatives

A common synthetic route to the pyrido[3,4-d]pyrimidine core involves the thermal cyclocondensation of an appropriately substituted aminopyridine derivative with a source of the pyrimidine ring.[1] For example, the synthesis of 4-substituted-2-amino-pyrido[3,4-d]pyrimidines can be achieved from a common intermediate like 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine, followed by palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions at the C-4 position.[1]

synthesis_workflow Starting_Material Substituted Aminopyridine Cyclocondensation Cyclocondensation (e.g., with Chloroformamidine HCl) Starting_Material->Cyclocondensation Core_Scaffold Pyrido[3,4-d]pyrimidine Core Cyclocondensation->Core_Scaffold Functionalization Functionalization (e.g., Suzuki Coupling) Core_Scaffold->Functionalization Final_Product Diverse Pyrido[3,4-d]pyrimidine Derivatives Functionalization->Final_Product

Diagram 3: General Synthetic Workflow.
In Vitro Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for its conversion to formazan by mitochondrial dehydrogenases in viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

NCI-60 Human Tumor Cell Line Screen: This is a comprehensive screening panel offered by the National Cancer Institute (NCI) that evaluates the anticancer activity of compounds against 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. This screen provides valuable information on the potency and selectivity of a compound.[1]

Conclusion and Future Directions

The pyrido[3,4-d]pyrimidine core is a versatile and valuable scaffold in drug discovery, with demonstrated potential in the development of anticancer, antiviral, and antimicrobial agents. Its ability to serve as a template for potent and selective kinase inhibitors makes it particularly attractive for oncology applications. Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Further exploration of the SAR will aid in the rational design of more potent and selective derivatives.[1]

  • Target Identification and Validation: For compounds with promising activity but unknown mechanisms, target deconvolution studies are essential.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds identified from in vitro studies need to be evaluated in animal models to assess their efficacy, safety, and pharmacokinetic profiles.

  • Expansion to Other Therapeutic Areas: The broad biological activity of this scaffold suggests its potential utility in other disease areas, such as inflammatory and neurodegenerative disorders.

References

4-Chloropyrido[3,4-d]pyrimidine: A Pivotal Intermediate in the Synthesis of Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrido[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology. Among the various derivatives of this scaffold, 4-chloropyrido[3,4-d]pyrimidine stands out as a critical and versatile intermediate. The strategic placement of a chlorine atom at the 4-position provides a reactive handle for a variety of chemical transformations, enabling the synthesis of a diverse library of drug candidates. This guide provides a comprehensive overview of the synthesis, application, and biological significance of this compound in modern drug discovery.

Synthesis of the Core Intermediate

The synthesis of this compound and its derivatives typically involves a multi-step sequence, culminating in the chlorination of a 4-hydroxy (or tautomeric 4-oxo) precursor. A representative synthetic strategy is adapted from the synthesis of a closely related analog, 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine.[1] This approach highlights the key transformations required to construct the fused ring system and introduce the reactive chlorine atom.

A plausible synthetic workflow for the unsubstituted this compound would commence with the construction of the pyrido[3,4-d]pyrimidin-4(3H)-one core, followed by chlorination.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Chlorination 3-Aminopyridine-4-carboxamide 3-Aminopyridine-4-carboxamide Pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido[3,4-d]pyrimidin-4(3H)-one 3-Aminopyridine-4-carboxamide->Pyrido[3,4-d]pyrimidin-4(3H)-one Formamide or Formic Acid Derivative This compound This compound Pyrido[3,4-d]pyrimidin-4(3H)-one->this compound POCl3 Drug_Synthesis This compound This compound Drug_Candidate 4-Amino-substituted pyrido[3,4-d]pyrimidine (Drug Candidate) This compound->Drug_Candidate SNAr Reaction Nucleophilic_Amine R-NH2 (Nucleophilic Amine) Nucleophilic_Amine->Drug_Candidate Signaling_Pathway HER_Receptor HER Receptor (EGFR, HER2) RAS RAS HER_Receptor->RAS Phosphorylates PI3K PI3K HER_Receptor->PI3K Tarloxotinib_E Tarloxotinib-E (Active Drug) Tarloxotinib_E->HER_Receptor Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

References

Exploring 4-Chloropyrido[3,4-d]pyrimidine Derivatives: A Technical Guide for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of oncology research is continually evolving, with a significant focus on the discovery of novel heterocyclic scaffolds that can serve as templates for potent and selective anticancer agents. Among these, the pyrido[3,4-d]pyrimidine core has emerged as a "privileged scaffold" due to its structural resemblance to purine, enabling it to interact with a wide array of biological targets. This technical guide provides an in-depth exploration of derivatives stemming from the versatile 4-Chloropyrido[3,4-d]pyrimidine intermediate, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into synthetic methodologies, biological activities against various cancer cell lines, and the underlying mechanisms of action that make these compounds promising candidates for future cancer therapeutics.

Synthetic Strategies: Leveraging the 4-Chloro Intermediate

The 4-chloro substituent on the pyrido[3,4-d]pyrimidine ring is a chemically reactive site, making it an ideal starting point for the synthesis of a diverse library of derivatives. The primary synthetic routes involve nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions, which allow for the introduction of various functional groups at the C-4 position.[1] This versatility is crucial for exploring the structure-activity relationship (SAR) and optimizing the pharmacological properties of the compounds.

A new series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives can be synthesized from a common intermediate, 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine.[1] This intermediate serves as a foundation for generating a library of analogs with diverse substituents at the C-4 position, facilitating rapid SAR studies.[1]

G start Starting Materials (e.g., 2-amino-3-cyanopyridine) intermediate1 Cyclization to form Pyrido[3,4-d]pyrimidin-4-one start->intermediate1 intermediate2 Chlorination (e.g., with POCl3) intermediate1->intermediate2 core This compound Core Intermediate intermediate2->core reaction1 Nucleophilic Aromatic Substitution (SNAr) (e.g., with amines, thiols) core->reaction1 reaction2 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) core->reaction2 derivatives1 C4-Amine/Thioether Derivatives reaction1->derivatives1 derivatives2 C4-Aryl/Heteroaryl Derivatives reaction2->derivatives2 end Library of Diverse Anticancer Candidates derivatives1->end derivatives2->end

General synthetic workflow for derivatives.
Experimental Protocol: Synthesis of N4-(4-Chlorophenyl)-8-methoxypyrido[3,4-d]pyrimidine-2,4-diamine (Compound 13)

This protocol is a representative example of a nucleophilic aromatic substitution reaction at the C-4 position.

Materials:

  • 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine (1 equivalent)

  • 4-chloroaniline (1.2 equivalents)

  • p-Toluenesulfonic acid monohydrate (0.2 equivalents)

  • 2-Pentanol

  • Anhydrous solvents and reagents

Procedure:

  • A mixture of 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine, 4-chloroaniline, and p-toluenesulfonic acid monohydrate is prepared in 2-pentanol.

  • The reaction mixture is heated to reflux at 140 °C and stirred for 12 hours under an inert atmosphere (e.g., Nitrogen or Argon).

  • After completion (monitored by TLC), the mixture is cooled to room temperature.

  • The resulting precipitate is collected by filtration.

  • The collected solid is washed sequentially with 2-pentanol and diethyl ether to remove impurities.

  • The product is dried under vacuum to yield the final compound as an off-white solid.[1]

Characterization: The structure of the synthesized compound is confirmed using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. For compound 13, the expected ESI MS m/z is 302 (M + H)+.[1]

Biological Evaluation: In Vitro Anticancer Activity

Derivatives of the pyrido[3,4-d]pyrimidine scaffold have been evaluated against a wide range of human cancer cell lines. The antiproliferative activity is typically assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The results are often expressed as IC50 values (the concentration of the compound that inhibits 50% of cell growth) or as a percentage of growth inhibition at a specific concentration.

A study involving 29 newly synthesized pyrido[3,4-d]pyrimidine compounds showed that most exhibited good antitumor activities.[2] Notably, compound 30 from this series demonstrated the most potent activity against MGC803 (human gastric carcinoma) cells with an IC50 of 0.59 μM.[2] Another series of 4-substituted-2-amino-pyrido[3,4-d]pyrimidine analogs showed highly selective inhibitory effects against the UO-31 renal cancer cell line and the MDA-MB-468 and MCF-7 breast cancer cell lines.[1]

Compound IDC-4 Substituent/Core ModificationCancer Cell LineIC50 (μM)Growth Inhibition (%)Reference
13 N-(4-Chlorophenyl)aminoUO-31 (Renal)-High[1]
21 N-(3-Fluorophenyl)aminoMCF-7 (Breast)-60.77%[1]
21 N-(3-Fluorophenyl)aminoMDA-MB-468 (Breast)-71.42%[1]
30 (Structure not detailed)MGC803 (Gastric)0.59-[2]
10c (Tetrahydropyrido[3,4-d]pyrimidine core)Panc1 (Pancreatic, KRAS-G12D)1.40-[3]
10c (Tetrahydropyrido[3,4-d]pyrimidine core)HCT116 (Colon, KRAS-G13D)5.13-[3]
10c (Tetrahydropyrido[3,4-d]pyrimidine core)A549 (Lung, Wild-type)6.88-[3]

Note: "-" indicates that the specific quantitative value was not provided in the cited abstract, but the compound was highlighted for its significant activity.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard procedure for evaluating the antiproliferative effects of the synthesized compounds.

Materials:

  • Human cancer cell lines (e.g., MGC803, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized pyrido[3,4-d]pyrimidine compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells/well. Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: The synthesized compounds are serially diluted to various concentrations. The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the test compounds. A control group receives medium with DMSO only.

  • Incubation: The plates are incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: The medium is carefully removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the compound concentration versus the percentage of cell viability and fitting the data to a dose-response curve.

Mechanism of Action: Targeting Cancer Hallmarks

The anticancer effects of pyrido[3,4-d]pyrimidine derivatives are often attributed to their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and migration.[1] Many fused pyrimidine derivatives function as kinase inhibitors, targeting enzymes that are frequently deregulated in cancer.[1][4]

Studies on active compounds from this class suggest several mechanisms:

  • Induction of Apoptosis: Compound 30 was found to induce apoptosis (programmed cell death) in MGC803 cells.[2] This was evidenced by the up-regulation of pro-apoptotic proteins like Bid and PARP (Poly(ADP-ribose) Polymerase).[2]

  • Cell Cycle Regulation: The same compound also down-regulated the expression of Cyclin D1 (CycD1), a key protein involved in cell cycle progression, suggesting an ability to halt cell division.[2]

  • Inhibition of Cell Migration: Mechanistic studies revealed that compound 30 could also inhibit the migration of MGC803 cells, a crucial step in metastasis.[2]

  • Kinase Inhibition: The broader class of pyridopyrimidines is known to target various kinases, including EGFR, VEGFR, and CDKs, which are critical for tumor growth and angiogenesis.[4][5]

G cluster_pathway Kinase Signaling & Apoptosis Induction GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS/MAPK Pathway RTK->RAS CycD1 Cyclin D1 RAS->CycD1 Proliferation Cell Proliferation & Survival CycD1->Proliferation Inhibitor Pyrido[3,4-d]pyrimidine Derivative Inhibitor->CycD1 Down-regulates Bid Bid (pro-apoptotic) Inhibitor->Bid Up-regulates Apoptosis_Pathway Apoptotic Pathway Apoptosis_Pathway->Bid Apoptosis Apoptosis Bid->Apoptosis

Proposed mechanism of action for lead compounds.

Conclusion and Future Directions

The this compound scaffold is a highly valuable starting point for the development of novel anticancer agents. Its synthetic tractability allows for the creation of large, diverse chemical libraries, and studies have already identified derivatives with potent, sub-micromolar activity against various cancer types, including gastric, breast, and renal cancers.[1][2] The mechanisms of action appear to involve the modulation of critical cancer-related pathways, such as apoptosis and cell cycle control.[2]

Compounds like 30 and the selective agents 13 and 21 represent promising leads for further development.[1][2] Future research should focus on comprehensive structure-activity relationship studies to enhance potency and selectivity, detailed mechanistic investigations to identify specific molecular targets (e.g., specific kinases), and in vivo evaluation of the most promising compounds to assess their therapeutic potential in preclinical cancer models. The continued exploration of this scaffold holds significant promise for delivering the next generation of targeted cancer therapies.

References

An In-depth Technical Guide to 4-Chloropyrido[3,4-d]pyrimidine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloropyrido[3,4-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is a key building block in the synthesis of a variety of biologically active molecules, including potential anticancer agents and modulators of inflammatory pathways. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed representative synthetic protocol for related chlorinated pyridopyrimidines, and a discussion of its applications as a crucial intermediate in the development of therapeutic agents.

Compound Identification and Properties

This compound is a stable solid compound. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 51752-67-1
Molecular Formula C₇H₄ClN₃[1]
Molecular Weight 165.58 g/mol [1]
Appearance SolidN/A
Purity Typically >97%[2]

Synthesis of Chlorinated Pyrido[3,4-d]pyrimidines: An Experimental Protocol

Representative Protocol: Synthesis of 2,4-Dichloropyrido[3,4-d]pyrimidine [3]

This procedure details the conversion of a dihydroxypyrido[3,4-d]pyrimidine to its corresponding dichloro- derivative, a common strategy in the synthesis of chloro-substituted pyridopyrimidines.

Materials:

  • Pyrido[3,4-d]pyrimidine-2,4-diol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA) or another suitable amine base

  • Inert solvent (e.g., toluene, acetonitrile)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate or magnesium sulfate for drying

  • Silica gel for chromatography

Procedure:

  • To a stirred suspension of pyrido[3,4-d]pyrimidine-2,4-diol in an inert solvent, slowly add phosphorus oxychloride at room temperature.

  • Add N,N-diisopropylethylamine (DIPEA) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 2,4-dichloropyrido[3,4-d]pyrimidine.

Applications in Drug Discovery and Medicinal Chemistry

This compound and its derivatives are valuable intermediates in the synthesis of compounds with a wide range of biological activities. The chloro-substituent at the 4-position serves as a versatile handle for introducing various functional groups via nucleophilic substitution reactions, enabling the exploration of structure-activity relationships (SAR).[5]

Anticancer Drug Development

The pyrido[3,4-d]pyrimidine scaffold is found in numerous compounds investigated for their anticancer properties.[5] Derivatives have been synthesized and evaluated for their ability to inhibit various kinases, which are key regulators of cell growth and proliferation and are often dysregulated in cancer.[6] For instance, substituted pyrido[3,4-d]pyrimidines have been explored as inhibitors of Monopolar spindle 1 (Mps1) kinase, a potential target for cancer therapy.

CXCR2 Antagonism and Anti-inflammatory Agents

The chemokine receptor CXCR2 is involved in inflammatory responses, and its antagonists are being investigated as potential treatments for inflammatory diseases. Pyrido[3,4-d]pyrimidine derivatives have been identified as antagonists of the human chemokine receptor CXCR2, highlighting another promising therapeutic avenue for this class of compounds.[3]

Experimental Workflows and Synthetic Pathways

The primary role of this compound in research and development is as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The following diagrams illustrate this synthetic utility.

G Synthetic Utility of this compound A Pyrido[3,4-d]pyrimidin-4-ol (Starting Material) B Chlorination (e.g., POCl3) A->B Reaction C This compound (Key Intermediate) B->C Product D Nucleophilic Aromatic Substitution C->D Reaction F Library of Substituted Pyrido[3,4-d]pyrimidines D->F Products E Diverse Nucleophiles (Amines, Alcohols, Thiols, etc.) E->D Reactant G Biological Screening (e.g., Kinase Assays, Cell-based Assays) F->G Testing H Lead Compounds for Drug Development G->H Identification

Caption: Synthetic workflow using this compound.

The following diagram illustrates a more specific example of how a chloro-substituted pyridopyrimidine can be used to generate a library of compounds for biological evaluation.

G Diversification from a Chlorinated Pyridopyrimidine Intermediate cluster_start Core Synthesis A Chlorinated Pyrido[3,4-d]pyrimidine Intermediate B Reaction with Amine 1 A->B C Reaction with Alcohol 1 A->C D Reaction with Thiol 1 A->D E Amine-substituted Derivative B->E F Ether-substituted Derivative C->F G Thioether-substituted Derivative D->G

Caption: Parallel synthesis from a chlorinated pyridopyrimidine.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its utility in generating diverse libraries of substituted pyridopyrimidines makes it a compound of high interest for researchers in drug discovery and development. Further exploration of the biological activities of its derivatives is likely to yield new lead compounds for the treatment of cancer and inflammatory conditions.

References

Navigating the Synthesis and Handling of 4-Chloropyrido[3,4-d]pyrimidine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloropyrido[3,4-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a chlorinated pyridine derivative, it serves as a versatile building block in the synthesis of a variety of biologically active molecules. The presence of the chlorine atom provides a reactive site for nucleophilic substitution, enabling the introduction of diverse functional groups to explore structure-activity relationships (SAR) and develop novel therapeutic agents. However, as with many chlorinated heterocyclic compounds, its reactivity and potential biological effects necessitate a thorough understanding of its safety and handling precautions.

This technical guide provides a comprehensive overview of the known safety information, handling procedures, and emergency protocols for this compound. Due to a lack of extensive publicly available toxicological data for this specific compound, this guide also incorporates safety considerations for structurally related compounds, such as chlorinated pyridines and pyrimidines, to provide a robust framework for risk assessment and mitigation in a research and development setting.

Hazard Identification and Classification

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard StatementGHS Code
Acute Toxicity, OralHarmful if swallowedH302
Skin Corrosion/IrritationCauses skin irritationH315
Serious Eye Damage/Eye IrritationCauses serious eye irritationH319
Specific Target Organ Toxicity - Single ExposureMay cause respiratory irritationH335

Data sourced from available supplier safety data sheets.

These classifications suggest that this compound should be handled with care, assuming it to be a hazardous substance. The lack of specific quantitative toxicity data (e.g., LD50 values) necessitates a conservative approach to safety.

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for safe handling and storage.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₄ClN₃PubChem
Molecular Weight 165.58 g/mol PubChem
Appearance Solid (form may vary)Generic
Melting Point No data availableEchemi
Boiling Point No data availableEchemi
Solubility No data availableEchemi

The absence of data on properties like melting and boiling points indicates that this compound may not have been extensively characterized in the public domain. Researchers should proceed with the assumption that it is a stable solid under standard laboratory conditions but should be vigilant for any signs of decomposition upon heating.

Safe Handling and Storage

Given the GHS hazard statements, the following handling and storage procedures are recommended to minimize exposure and ensure laboratory safety.

Engineering Controls
  • Fume Hood: All work with solid or solutions of this compound should be conducted in a well-ventilated chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn at all times. Change gloves immediately if they become contaminated.

  • Body Protection: A lab coat or chemical-resistant apron should be worn to protect the skin.

  • Respiratory Protection: For operations with a high potential for aerosol or dust generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary.

Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where the compound is handled.

  • Wash hands thoroughly after handling the compound and before leaving the laboratory.

Storage
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Experimental Protocols for Safety Assessment

For novel compounds like this compound where toxicological data is scarce, a tiered approach to in vitro safety assessment is recommended before proceeding to more complex biological studies. The following are generalized protocols for key assays.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the concentration-dependent cytotoxic effects of a compound on cultured cells.

Methodology:

  • Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, or a relevant cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can then be determined.

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the mutagenic potential of a compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

  • Strain Selection: Use a panel of S. typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens (frameshift vs. base-pair substitution).

  • Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Compound Preparation: Prepare a range of concentrations of this compound in a suitable solvent.

  • Assay Procedure (Plate Incorporation Method):

    • To a test tube containing molten top agar, add the bacterial tester strain, the test compound at a specific concentration, and either the S9 mix or a buffer.

    • Briefly vortex and pour the mixture onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

In Vitro Micronucleus Assay

Objective: To detect the potential of a compound to cause chromosomal damage (clastogenicity or aneugenicity).

Methodology:

  • Cell Culture and Treatment: Treat a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes) with various concentrations of this compound, along with positive and negative controls.

  • Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.

  • Harvesting and Staining: After an appropriate incubation period, harvest the cells, treat them with a hypotonic solution, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration under a microscope for the presence of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes).

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Emergency Procedures

A clear and well-rehearsed emergency plan is critical when working with potentially hazardous materials.

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

  • Eye Contact: If the compound gets into the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Accidental Release Measures
  • Personal Precautions: Evacuate the area. Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection. Avoid breathing dust or vapors.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

  • Containment and Cleanup: For small spills of solid material, carefully sweep up and place in a sealed container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Waste Disposal

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Contaminated packaging should be treated as hazardous waste.

  • Do not dispose of down the drain or in regular trash.

Visualized Workflows and Logical Relationships

To further aid in the safe handling and management of this compound, the following diagrams illustrate key workflows and decision-making processes.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS and Conduct Risk Assessment b Ensure Fume Hood is Operational a->b c Don Appropriate PPE b->c d Weigh Solid in Fume Hood c->d e Dissolve in Appropriate Solvent d->e f Perform Experiment e->f g Decontaminate Glassware and Surfaces f->g h Segregate and Label Hazardous Waste g->h i Dispose of Waste According to Regulations h->i

Safe Handling Workflow for this compound.

SpillResponse start Spill Occurs evacuate Evacuate Immediate Area and Alert Others start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain cleanup Carefully Collect Spilled Material and Absorbent contain->cleanup dispose Place in a Sealed Container for Hazardous Waste Disposal cleanup->dispose decontaminate Decontaminate Spill Area and Equipment dispose->decontaminate report Report Incident to Lab Supervisor/EHS decontaminate->report

Emergency Spill Response for this compound.

This compound is a valuable compound for synthetic and medicinal chemistry research. While specific toxicological data is limited, the available GHS hazard information indicates that it should be handled with appropriate caution. By adhering to the safety precautions, engineering controls, and emergency procedures outlined in this guide, researchers can minimize risks and work safely with this compound. It is strongly recommended that any laboratory planning to use this compound on a larger scale or for in vivo studies conduct a thorough, compound-specific risk assessment and consider performing the in vitro safety assays described herein to better characterize its toxicological profile.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Chloropyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrido[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery, forming the core of numerous compounds with significant therapeutic potential. Derivatives of this scaffold have been extensively investigated as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS), making them promising candidates for anticancer therapies.[1]

The functionalization of the pyrido[3,4-d]pyrimidine ring at the 4-position via nucleophilic aromatic substitution (SNAr) of 4-chloro-substituted precursors is a key strategy for the synthesis of diverse compound libraries for biological screening. The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent at the C4-position, facilitates the displacement of the chloride ion by a wide range of nucleophiles. This document provides detailed protocols and application notes for the SNAr of 4-Chloropyrido[3,4-d]pyrimidine with various nucleophiles, along with insights into the biological significance and signaling pathways associated with the resulting 4-substituted products.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient C4-position of the pyrimidine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the chloride leaving group is expelled, and the aromaticity of the ring is restored, yielding the 4-substituted pyrido[3,4-d]pyrimidine product.

Caption: General mechanism of nucleophilic aromatic substitution.

Data Presentation: Quantitative Summary of SNAr Reactions

The following table summarizes the reaction conditions and yields for the nucleophilic aromatic substitution of a substituted this compound derivative with various amine nucleophiles. These examples provide a baseline for developing protocols for the unsubstituted this compound.

Nucleophile (Nu-H)SolventBaseTemperature (°C)Time (h)Yield (%)Reference
AnilineRefluxing Aniline-1842475
4-ChloroanilineRefluxing 4-Chloroaniline-2322487
4-MethoxyanilineRefluxing 4-Methoxyaniline-2342445
BenzylamineRefluxing Benzylamine-1852435

Note: The reported reactions were performed on 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine.

Experimental Protocols

The following are generalized protocols for the SNAr of this compound with different classes of nucleophiles. Researchers should optimize these conditions for their specific substrates and nucleophiles.

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes the reaction of this compound with primary and secondary amines.

Materials:

  • This compound

  • Amine nucleophile (1.1-2.0 equivalents)

  • Solvent (e.g., Ethanol, isopropanol, DMF, or neat amine)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or K2CO3, if required)

  • Reaction vessel (e.g., round-bottom flask with condenser or sealed tube)

  • Standard work-up and purification reagents and equipment

Procedure:

  • To a solution or suspension of this compound (1.0 equiv.) in the chosen solvent, add the amine nucleophile (1.1-2.0 equiv.).

  • If the amine nucleophile is used as its salt, or if the reaction requires a base, add the base (1.5-2.0 equiv.).

  • Heat the reaction mixture to the desired temperature (typically 80-185 °C) and stir for the required time (typically 2-24 h).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, collect it by filtration and wash with a suitable solvent.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 4-aminopyrido[3,4-d]pyrimidine.

Protocol 2: Reaction with Alcohol Nucleophiles (O-Nucleophiles)

This protocol details the reaction of this compound with alcohols to form 4-alkoxypyrido[3,4-d]pyrimidines.

Materials:

  • This compound

  • Alcohol nucleophile (can be used as solvent)

  • Strong base (e.g., Sodium hydride (NaH), Sodium methoxide (NaOMe), Potassium tert-butoxide (t-BuOK))

  • Anhydrous solvent (e.g., THF, Dioxane, or the corresponding alcohol)

  • Reaction vessel

  • Standard work-up and purification reagents and equipment

Procedure:

  • To a solution of the alcohol (1.1-1.5 equiv.) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), carefully add the strong base (1.1 equiv.) at 0 °C to generate the alkoxide in situ.

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 equiv.) to the alkoxide solution.

  • Stir the reaction mixture at a temperature ranging from room temperature to reflux for the necessary duration (typically 1-24 h).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Reaction with Thiol Nucleophiles (S-Nucleophiles)

This protocol describes the reaction of this compound with thiols to form 4-(alkyl/arylthio)pyrido[3,4-d]pyrimidines.

Materials:

  • This compound

  • Thiol nucleophile (1.1 equivalents)

  • Base (e.g., NaH, K2CO3, Cs2CO3)

  • Solvent (e.g., DMF, DMSO, Acetonitrile)

  • Reaction vessel

  • Standard work-up and purification reagents and equipment

Procedure:

  • Prepare the thiolate by dissolving the thiol (1.1 equiv.) in the chosen solvent and adding the base (1.1 equiv.) at room temperature.

  • Add this compound (1.0 equiv.) to the thiolate solution.

  • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C for the required time (typically 1-12 h).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up by adding water and extracting the product with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start reactants Combine this compound, Nucleophile, Solvent, and Base start->reactants reaction Heat and Stir (Monitor by TLC/LC-MS) reactants->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification (Column Chromatography/Recrystallization) workup->purification product Characterize Product (NMR, MS, etc.) purification->product end End product->end

Caption: General experimental workflow for SNAr reactions.

Signaling Pathways

Derivatives of pyrido[3,4-d]pyrimidine have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. EGFR activation triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration. Inhibition of EGFR by pyrido[3,4-d]pyrimidine derivatives can block these oncogenic signals.

EGFR_pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Pyrido[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and inhibition.

Mutations in the KRAS gene are common drivers of various cancers. Activated KRAS signals through multiple downstream pathways, including the RAF-MEK-ERK and PI3K-AKT pathways, to promote tumorigenesis. Pyrido[3,4-d]pyrimidine-based compounds are being explored as inhibitors of mutated KRAS, offering a potential therapeutic strategy for these hard-to-treat cancers.

KRAS_pathway cluster_downstream_kras Downstream Effectors Upstream Upstream Signals (e.g., EGFR) KRAS KRAS (mutated) Upstream->KRAS RAF RAF KRAS->RAF PI3K PI3K KRAS->PI3K RALGDS RALGDS KRAS->RALGDS Inhibitor Pyrido[3,4-d]pyrimidine Inhibitor Inhibitor->KRAS MEK MEK RAF->MEK ERK ERK MEK->ERK Tumorigenesis Tumorigenesis ERK->Tumorigenesis AKT AKT PI3K->AKT AKT->Tumorigenesis RALGDS->Tumorigenesis

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Chloropyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[3,4-d]pyrimidine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. The functionalization of this scaffold, particularly at the 4-position, is crucial for the development of novel therapeutic agents. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile strategy for the synthesis of diverse 4-substituted pyrido[3,4-d]pyrimidine derivatives. This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of 4-chloropyrido[3,4-d]pyrimidine intermediates.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.[1] For heteroaromatic chlorides like this compound, these reactions are often the rate-limiting step due to the strength of the C-Cl bond.[2] However, with the appropriate choice of catalyst, ligand, and reaction conditions, high yields of the desired coupled products can be achieved.

The Suzuki-Miyaura coupling facilitates the formation of a C-C bond between an organoboron compound (boronic acid or ester) and an organic halide.[3][4] The Buchwald-Hartwig amination is a method for the synthesis of C-N bonds by coupling an amine with an aryl halide.[5][6] Both reactions are indispensable tools for the derivatization of the pyrido[3,4-d]pyrimidine core.

Application in Drug Discovery

A series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their potential as anticancer agents.[7] These compounds were prepared from a common intermediate, 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine, utilizing palladium-catalyzed cross-coupling reactions at the C-4 position.[7] The resulting analogues have shown selective activities against breast and renal cancer cell lines, highlighting the importance of this synthetic strategy in generating novel drug candidates.[7]

Experimental Protocols

The following protocols are based on the successful synthesis of 4-substituted 2-amino-8-methoxypyrido[3,4-d]pyrimidines.[7]

General Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification 4_Chloro_Intermediate This compound Intermediate Reaction_Setup Combine Reactants under Inert Atmosphere 4_Chloro_Intermediate->Reaction_Setup Coupling_Partner Boronic Acid (Suzuki) or Amine (Buchwald-Hartwig) Coupling_Partner->Reaction_Setup Catalyst_System Palladium Catalyst + Ligand Catalyst_System->Reaction_Setup Base_Solvent Base + Solvent Base_Solvent->Reaction_Setup Heating Heat Reaction Mixture Reaction_Setup->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Aqueous Work-up & Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product 4-Substituted Pyrido[3,4-d]pyrimidine Purification->Final_Product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the C-C bond formation between 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine and a boronic acid.

Materials:

  • 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Na₂CO₃ (2.0 equiv)

  • Toluene/Ethanol (3:1 v/v), degassed

  • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine, the boronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed toluene/ethanol solvent mixture.

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G Start Start Combine_Reactants Combine 4-Chloro Intermediate, Boronic Acid, Pd(PPh₃)₄, Na₂CO₃ Start->Combine_Reactants Inert_Atmosphere Establish Inert Atmosphere Combine_Reactants->Inert_Atmosphere Add_Solvent Add Degassed Toluene/Ethanol Inert_Atmosphere->Add_Solvent Heat Heat to 100 °C Add_Solvent->Heat Monitor Monitor Reaction Heat->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Upon Completion Purify Column Chromatography Workup->Purify End Final Product Purify->End

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Buchwald-Hartwig Amination

This protocol details the C-N bond formation between 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine and a primary or secondary amine.

Materials:

  • 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.025 equiv)

  • Xantphos (0.05 equiv)

  • Cs₂CO₃ (1.4 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Reaction vessel (e.g., sealed tube)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the amine followed by anhydrous, degassed 1,4-dioxane.

  • Seal the vessel and heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G Start Start Combine_Solids Combine 4-Chloro Intermediate, Pd₂(dba)₃, Xantphos, Cs₂CO₃ Start->Combine_Solids Inert_Atmosphere Establish Inert Atmosphere Combine_Solids->Inert_Atmosphere Add_Liquids Add Amine and Degassed 1,4-Dioxane Inert_Atmosphere->Add_Liquids Heat Heat to 100 °C in Sealed Tube Add_Liquids->Heat Monitor Monitor Reaction Heat->Monitor Workup Filter through Celite Monitor->Workup Upon Completion Purify Column Chromatography Workup->Purify End Final Product Purify->End

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Data Summary

The following tables summarize the yields obtained for the synthesis of various 4-substituted 2-amino-8-methoxypyrido[3,4-d]pyrimidines using the protocols described above.[7]

Table 1: Suzuki-Miyaura Coupling of 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine

EntryBoronic AcidProductYield (%)
1Phenylboronic acid2-Amino-8-methoxy-4-phenylpyrido[3,4-d]pyrimidine85
24-Methoxyphenylboronic acid2-Amino-8-methoxy-4-(4-methoxyphenyl)pyrido[3,4-d]pyrimidine89
33-Fluorophenylboronic acid2-Amino-4-(3-fluorophenyl)-8-methoxypyrido[3,4-d]pyrimidine82

Table 2: Buchwald-Hartwig Amination of 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine

EntryAmineProductYield (%)
1AnilineN⁴-Phenyl-8-methoxypyrido[3,4-d]pyrimidine-2,4-diamine91
24-ChloroanilineN⁴-(4-Chlorophenyl)-8-methoxypyrido[3,4-d]pyrimidine-2,4-diamine87
3Morpholine2-Amino-8-methoxy-4-morpholinopyrido[3,4-d]pyrimidine93

Troubleshooting and Considerations

  • Low Conversion: For less reactive aryl chlorides, consider using more electron-rich and sterically hindered phosphine ligands (e.g., Josiphos-type ligands for Buchwald-Hartwig).[2] Increasing the catalyst loading (up to 5 mol%) and reaction temperature may also improve conversion.[2]

  • Hydrodehalogenation: This side reaction, where the chlorine is replaced by a hydrogen, can be suppressed by ensuring strictly anhydrous conditions and using a slight excess of the amine coupling partner.[2]

  • Regioselectivity: In di- or poly-halogenated pyridopyrimidines, the regioselectivity of the coupling can be influenced by the electronic and steric environment of each halogen. Generally, the chlorine at the 4-position of a pyrido[3,4-d]pyrimidine is more activated towards nucleophilic attack and oxidative addition than other positions.

  • Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen. Maintaining a strict inert atmosphere throughout the reaction setup and execution is critical for catalytic activity.[2]

By following these detailed protocols and considering the key reaction parameters, researchers can effectively synthesize a wide array of novel 4-substituted pyrido[3,4-d]pyrimidine derivatives for further investigation in drug discovery and development programs.

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 4-Chloropyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of kinase inhibitors utilizing the versatile 4-Chloropyrido[3,4-d]pyrimidine scaffold. This document is intended for researchers and professionals in the fields of medicinal chemistry, oncology, and drug development.

Introduction

The pyrido[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its role in the development of potent kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The unique structural features of the pyrido[3,4-d]pyrimidine system allow for targeted interactions within the ATP-binding site of various kinases. The strategic placement of a chlorine atom at the C4 position provides a reactive handle for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.

This document details the synthesis of various kinase inhibitors, with a focus on those targeting Epidermal Growth Factor Receptor (EGFR) and Monopolar Spindle 1 (Mps1), both of which are significant targets in cancer therapy.

General Synthetic Workflow

The general approach for elaborating the this compound core involves nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions at the C4 position. This allows for the introduction of a wide range of amine or aryl substituents, which are crucial for kinase binding. Further modifications at other positions of the pyridopyrimidine ring can be performed to fine-tune the pharmacological properties of the final compounds.

G A This compound (Starting Material) B Nucleophilic Aromatic Substitution (SNAr) with Amines (R-NH2) A->B C Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) A->C D 4-Amino-substituted pyrido[3,4-d]pyrimidine Derivatives B->D E 4-Aryl/Heteroaryl-substituted pyrido[3,4-d]pyrimidine Derivatives C->E F Further Derivatization (e.g., at other positions) D->F G Final Kinase Inhibitors D->G E->F E->G F->G

General synthetic routes from this compound.

Application 1: Synthesis of Irreversible EGFR Inhibitors

Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Mutations in the EGFR gene can lead to its constitutive activation, driving the growth of several cancers, including non-small cell lung cancer (NSCLC). Irreversible inhibitors that form a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR have been developed to overcome resistance to first-generation reversible inhibitors.

The pyrido[3,4-d]pyrimidine scaffold has been successfully employed to design potent irreversible EGFR inhibitors.[1] A key feature of these inhibitors is the incorporation of an acrylamide moiety, which acts as the "warhead" for the covalent interaction with Cys797.

Signaling Pathway Targeted

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Pyrido[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits (Covalent) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

EGFR signaling pathway and the point of inhibition.
Quantitative Data: In Vitro Activity of Pyrido[3,4-d]pyrimidine-based EGFR Inhibitors

Compound IDTarget EGFR MutantIC50 (nM)[1]Target Cell LineIC50 (µM)[1]
25h L858R1.7HCC827 (L858R)0.025
L858R/T790M23.3H1975 (L858R/T790M)0.49
Gefitinib L858R10.2HCC827 (L858R)0.015
L858R/T790M>10000H1975 (L858R/T790M)12.8
Experimental Protocols

Protocol 1: General Synthesis of 2,4-Disubstituted 6-aminopyrido[3,4-d]pyrimidine EGFR Inhibitors

This protocol describes a general multi-step synthesis adapted from published procedures.[1]

Step 1: Synthesis of the Pyrido[3,4-d]pyrimidine Core

  • A mixture of 2,6-dichloro-3-aminopyridine and an appropriate amidine hydrochloride is heated in a suitable solvent (e.g., ethoxyethanol) to form the this compound intermediate.

Step 2: Nucleophilic Aromatic Substitution at C4

  • To a solution of the this compound intermediate in a polar aprotic solvent (e.g., isopropanol), add the desired aniline derivative.

  • The reaction mixture is heated under reflux for several hours until completion, monitored by Thin Layer Chromatography (TLC).

  • After cooling, the product is isolated by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried.

Step 3: Introduction of the Acrylamide Warhead

  • The product from Step 2 is dissolved in a suitable solvent (e.g., dichloromethane).

  • The solution is cooled to 0 °C, and a base (e.g., triethylamine) is added, followed by the dropwise addition of acryloyl chloride.

  • The reaction is stirred at room temperature until completion.

  • The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the final irreversible EGFR inhibitor.

Protocol 2: In Vitro EGFR Kinase Inhibition Assay

  • Recombinant human EGFR (wild-type or mutant) is incubated with the test compound at various concentrations in a kinase assay buffer.

  • The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).

  • After incubation at 37 °C, the reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable method, such as a colorimetric or fluorescence-based assay.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Cell Proliferation Assay (MTT Assay)

  • Cancer cell lines (e.g., HCC827, H1975) are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds for 72 hours.

  • After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for an additional 4 hours.

  • The formazan crystals formed are dissolved in a solubilization buffer (e.g., DMSO).

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell growth inhibition is calculated relative to untreated control cells, and IC50 values are determined.

Protocol 4: In Vivo Antitumor Efficacy in a Xenograft Model

  • Female BALB/c nude mice are subcutaneously inoculated with human cancer cells (e.g., HCC827).[1]

  • When the tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • The test compound is administered orally or via intraperitoneal injection at a specified dose and schedule.[1]

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, the tumors are excised and weighed.

  • The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.

Application 2: Synthesis of Mps1 Kinase Inhibitors

Monopolar spindle 1 (Mps1) is a dual-specificity kinase that is a key component of the spindle assembly checkpoint (SAC), a crucial mechanism that ensures accurate chromosome segregation during mitosis.[2][3][4] Overexpression of Mps1 is observed in various cancers, making it an attractive target for anticancer drug development.[2][4] A series of potent and selective Mps1 inhibitors based on the pyrido[3,4-d]pyrimidine scaffold have been developed, with some compounds entering clinical trials.[2]

Signaling Pathway Targeted

Mps1_Pathway cluster_SAC Spindle Assembly Checkpoint (SAC) Proteins Unattached_Kinetochore Unattached Kinetochore Mps1_inactive Inactive Mps1 Unattached_Kinetochore->Mps1_inactive Activates Mps1_active Active Mps1 Mps1_inactive->Mps1_active Mad1 Mad1 Mps1_active->Mad1 Phosphorylates Bub1 Bub1 Mps1_active->Bub1 Phosphorylates Inhibitor Pyrido[3,4-d]pyrimidine Inhibitor Inhibitor->Mps1_active Inhibits Mad2 Mad2 Mad1->Mad2 Recruits MCC Mitotic Checkpoint Complex (MCC) Assembly Mad2->MCC Bub1->MCC APC_C Anaphase-Promoting Complex (APC/C) MCC->APC_C Inhibits Anaphase Anaphase APC_C->Anaphase Allows

Mps1 signaling in the spindle assembly checkpoint.
Quantitative Data: In Vitro Activity of Pyrido[3,4-d]pyrimidine-based Mps1 Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference
BOS172722 Mps1<1[2] (Implied from text)
Compound 14 Mps11.4[2] (Implied from text)
Compound 47 Mps10.8[2] (Implied from text)
Compound 48 Mps10.6[2] (Implied from text)

Note: Specific IC50 values for compounds 14, 47, and 48 were not explicitly stated in the provided search results but their high potency was discussed in the context of molecular modeling studies that correlated well with experimental IC50 values.

Experimental Protocols

Protocol 5: General Synthesis of Pyrido[3,4-d]pyrimidine Mps1 Inhibitors

The synthesis of Mps1 inhibitors such as BOS172722 involves a multi-step approach starting from a substituted pyridine derivative, which is then elaborated to construct the pyrido[3,4-d]pyrimidine core, followed by the introduction of various substituents.

Step 1: Construction of the Pyrido[3,4-d]pyrimidine Core

  • This typically involves the condensation of a substituted 3-aminopyridine with a pyrimidine precursor. For instance, a substituted 3-aminopyridine-4-carboxamide can be cyclized with a suitable reagent like triethyl orthoformate to form the pyrimidine ring.

Step 2: Functionalization of the Pyrido[3,4-d]pyrimidine Core

  • The core is then functionalized, often by introducing a chlorine atom at the C4 position using a chlorinating agent like phosphorus oxychloride.

Step 3: Introduction of Side Chains

  • The 4-chloro intermediate undergoes nucleophilic aromatic substitution with various amines to introduce the desired side chains that are critical for Mps1 inhibition. The reaction conditions are similar to those described in Protocol 1, Step 2.

Protocol 6: In Vitro Mps1 Kinase Inhibition Assay

  • Recombinant human Mps1 kinase is incubated with the test compound in a kinase assay buffer.

  • The reaction is initiated by adding ATP and a substrate such as myelin basic protein (MBP).

  • After incubation, the amount of phosphorylated substrate is determined using methods like ADP-Glo™ Kinase Assay, which measures ADP formation.

  • IC50 values are determined by plotting the percentage of kinase activity against the inhibitor concentration.

Protocol 7: Cell Cycle Analysis by Flow Cytometry

  • Cancer cells are seeded and treated with the Mps1 inhibitor for a defined period (e.g., 24-48 hours).

  • Both floating and adherent cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • The fixed cells are then stained with a DNA intercalating dye, such as propidium iodide (PI), in the presence of RNase A.

  • The DNA content of the cells is analyzed using a flow cytometer to determine the cell cycle distribution (G1, S, G2/M phases). Inhibition of Mps1 is expected to cause defects in mitosis, leading to changes in the cell cycle profile.

Conclusion

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of kinase inhibitors with significant therapeutic potential. The protocols and data presented in these application notes provide a solid foundation for researchers to design and synthesize novel inhibitors targeting key kinases implicated in cancer and other diseases. The versatility of the chemical transformations at the C4 position, combined with the ability to modify other parts of the scaffold, offers ample opportunities for the development of next-generation targeted therapies.

References

experimental procedure for reaction of 4-Chloropyrido[3,4-d]pyrimidine with amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of 4-aminopyrido[3,4-d]pyrimidine derivatives via nucleophilic aromatic substitution (SNAr) of 4-chloropyrido[3,4-d]pyrimidine with a variety of amine nucleophiles. The protocols and data presented are compiled from established synthetic methodologies in medicinal chemistry.

Introduction

The pyrido[3,4-d]pyrimidine scaffold is a significant heterocyclic motif present in numerous compounds with diverse biological activities, making it a key target in drug discovery and development.[1][2][3] A common and effective method for the diversification of this scaffold is the nucleophilic aromatic substitution of a 4-chloro substituent with various primary and secondary amines. This reaction allows for the introduction of a wide range of functional groups at the 4-position, enabling the exploration of structure-activity relationships (SAR).

General Reaction Scheme

The fundamental reaction involves the displacement of the chloride atom at the C-4 position of the pyrido[3,4-d]pyrimidine core by an amine. This reaction is typically facilitated by a base in a suitable solvent and often requires heating.

Reaction_Scheme cluster_reactants Reactants cluster_product Product reactant1 This compound product 4-Aminopyrido[3,4-d]pyrimidine reactant1->product reactant2 Amine (R-NH2) reactant2->product reagents + Amine Base, Solvent, Heat

Caption: General reaction for the synthesis of 4-aminopyrido[3,4-d]pyrimidines.

Experimental Protocol

The following is a general procedure for the reaction of a this compound derivative with an amine. This protocol is based on a method reported for the synthesis of 4-substituted-2-amino-pyrido[3,4-d]pyrimidine analogs.[1]

Materials:

  • 4-Chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine (or other this compound derivative)

  • Amine (primary or secondary)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Equipment:

  • Sealed reaction tube

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Standard laboratory glassware (flasks, separatory funnel, etc.)

  • Chromatography column

Procedure:

  • Reaction Setup: In a sealed tube, combine the this compound derivative (1.0 eq.), the desired amine (1.5 eq.), and N,N-diisopropylethylamine (1.5 eq.) in acetonitrile.

  • Reaction: Seal the tube and heat the reaction mixture at 100 °C overnight with stirring.

  • Work-up: After cooling to room temperature, add water to the reaction mixture and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexane or methanol in dichloromethane to afford the desired 4-aminopyrido[3,4-d]pyrimidine product.

Experimental Workflow

Experimental_Workflow arrow arrow start Start setup Combine Reactants: - this compound - Amine - DIPEA - Acetonitrile start->setup reaction Heat Reaction Mixture (100 °C, overnight) setup->reaction workup Aqueous Work-up (Water & EtOAc Extraction) reaction->workup purification Purification (Silica Gel Chromatography) workup->purification product Isolated Product purification->product

Caption: Step-by-step workflow for the synthesis of 4-aminopyrido[3,4-d]pyrimidines.

Data Summary

The following table summarizes the reaction of a specific intermediate, 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine, with various nucleophiles, showcasing the versatility of this reaction.

EntryAmine/NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)
1AnilineAcetonitrileDIPEA100Overnight98
2PhenolAcetonitrileDIPEA100Overnight-
3ThiophenolAcetonitrileDIPEA100Overnight-

Note: Specific yield data for phenol and thiophenol reactions were not provided in the source material, though the general procedure was stated to be applicable.

In related studies on similar heterocyclic systems, various other amines have been successfully employed in SNAr reactions. For instance, reactions on 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine have been performed in N-methyl-2-pyrrolidone (NMP) at temperatures ranging from 80-135 °C.[4] This suggests that the reaction conditions can be adapted based on the specific reactivity of the this compound and the amine nucleophile.

Troubleshooting and Considerations

  • Low Reactivity: For less reactive amines, increasing the reaction temperature or using a higher boiling point solvent such as NMP or DMF may be necessary.

  • Side Reactions: In some cases, competing reactions such as hydrolysis of the chloro-substituent can occur, especially if water is present in the reaction mixture. Using anhydrous solvents and reagents can minimize this.

  • Purification: The polarity of the final product will vary significantly depending on the nature of the amine used. The chromatographic purification conditions should be adjusted accordingly.

  • Acid Catalysis: For certain less reactive chloropyrimidines, particularly with aniline nucleophiles, acid catalysis has been shown to be effective.[5][6] However, for aliphatic and benzylic amines, the reaction may proceed more efficiently without acid.[5]

These protocols and data provide a solid foundation for researchers to successfully synthesize a diverse range of 4-aminopyrido[3,4-d]pyrimidine derivatives for various applications in drug discovery and chemical biology.

References

Application Notes and Protocols for the Synthesis of 4-amino-pyrido[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4-amino-pyrido[3,4-d]pyrimidine derivatives, a class of compounds with significant interest in medicinal chemistry, particularly as potential anticancer agents and kinase inhibitors. The protocols outlined below describe the synthesis of a key intermediate, 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine, and its subsequent conversion to various 4-amino derivatives through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Overview of Synthetic Strategies

The synthesis of 4-amino-pyrido[3,4-d]pyrimidine derivatives is typically achieved through a multi-step process. A common and effective strategy involves the initial construction of the pyrido[3,4-d]pyrimidine core, followed by the introduction of the desired amino group at the C-4 position. This is often accomplished by first synthesizing a 4-chloro substituted precursor, which then serves as a versatile intermediate for various substitution and cross-coupling reactions.

A general workflow for this synthetic approach is illustrated below.

G A Pyridine Derivative (e.g., 2-amino-4-picoline) B Nitration & Functional Group Interconversion A->B C Cyclization to form Pyrido[3,4-d]pyrimidine Core B->C D Chlorination at C4 Position (e.g., using POCl3) C->D E Key Intermediate: 4-Chloro-pyrido[3,4-d]pyrimidine D->E F Nucleophilic Aromatic Substitution (SNAr) E->F G Palladium-Catalyzed Cross-Coupling E->G H 4-Amino-pyrido[3,4-d]pyrimidine Derivatives F->H I Suzuki Coupling (with Boronic Acids) G->I J Buchwald-Hartwig Amination (with Amines) G->J I->H J->H

Caption: General synthetic workflow for 4-amino-pyrido[3,4-d]pyrimidine derivatives.

Experimental Protocols

Synthesis of the Key Intermediate: 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine

This protocol details the synthesis of the crucial chlorinated intermediate, 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine, starting from 2-amino-4-picoline.[1]

Step 1: Synthesis of 4-methyl-3-nitropyridin-2-amine

  • To a solution of 2-amino-4-picoline in concentrated sulfuric acid, add nitric acid dropwise while maintaining a low temperature.

  • After the addition is complete, allow the reaction to proceed until completion (monitored by TLC).

  • Pour the reaction mixture onto ice and neutralize with a suitable base (e.g., aqueous ammonia).

  • The resulting precipitate, a mixture of 3-nitro and 5-nitro isomers, is collected by filtration.

  • The desired 3-nitro isomer is isolated by silica gel column chromatography.

Step 2: Synthesis of 4-methyl-3-nitropyridin-2-ol

  • Dissolve 4-methyl-3-nitropyridin-2-amine (10 g) in 50 ml of 30% sulfuric acid.[1]

  • To this solution, add an aqueous solution of sodium nitrite (NaNO₂).[1]

  • The resulting precipitate is collected by filtration, dried under vacuum, and purified by chromatography (0–5% MeOH in DCM) to yield 4-methyl-3-nitropyridin-2-ol.[1]

Step 3: Synthesis of 2-amino-8-methoxypyrido[3,4-d]pyrimidin-4(3H)-one

  • A mixture of the preceding product, chloroformamidine hydrochloride, and dimethyl sulfone (1.5 g) is heated at 140 °C for 4 hours.[1]

  • The mixture is then cooled to 70 °C, and 7.5 ml of 2 M ammonium in MeOH is added to neutralize the suspension to a pH of 8.[1]

  • The product is collected by filtration, washed with ethanol, and purified by chromatography (0–20% MeOH–DCM).[1]

Step 4: Synthesis of 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine

  • A mixture of 2-amino-8-methoxypyrido[3,4-d]pyrimidin-4(3H)-one (1.1 g, 5.7 mmol) in phosphorus oxychloride (10.5 ml, 115 mmol) is refluxed overnight at 105 °C.[1]

  • The excess phosphorus oxychloride is removed under vacuum (with toluene).[1]

  • The residue is carefully added to aqueous ammonia to neutralize the excess acid.[1]

  • The crude product is purified by chromatography (0–100% EtOAc–hexane) to give 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine as a light yellow solid.[1]

Synthesis of 4-amino Derivatives via Nucleophilic Aromatic Substitution (SNAr)

The 4-chloro group of the key intermediate can be readily displaced by various amines through nucleophilic aromatic substitution.

General Protocol:

  • To a solution of 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine in a suitable solvent (e.g., DMF, EtOH), add the desired amine (1.1-1.5 equivalents).

  • A base (e.g., K₂CO₃, Et₃N) or acid catalyst may be added to facilitate the reaction.[1]

  • The reaction mixture is heated at an appropriate temperature (e.g., 50-100 °C) and monitored by TLC.

  • Upon completion, the reaction is cooled, and the product is isolated by precipitation, extraction, and/or column chromatography.

Synthesis of 4-amino Derivatives via Palladium-Catalyzed Cross-Coupling Reactions

For less nucleophilic amines or to introduce aryl or heteroaryl substituents, palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination are employed.

General Protocol for Buchwald-Hartwig Amination:

  • In a reaction vessel, combine 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine, the desired amine or aniline, a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable phosphine ligand (e.g., X-Phos, BINAP), and a base (e.g., KOt-Bu, Cs₂CO₃).

  • The vessel is purged with an inert gas (e.g., argon or nitrogen).

  • An anhydrous solvent (e.g., toluene, dioxane) is added, and the mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • The reaction mixture is cooled, filtered to remove the catalyst, and the solvent is evaporated.

  • The crude product is purified by column chromatography.

Data Presentation

The following table summarizes the quantitative data for selected synthesized 4-amino-pyrido[3,4-d]pyrimidine derivatives.

Compound NumberStructure/NameYield (%)M.P. (°C)ESI-MS (m/z)
11 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine40241–242211 (M+H)⁺[1]
12 8-Methoxy-N⁴-phenylpyrido[3,4-d]pyrimidine-2,4-diamine75236–237268 (M+H)⁺[1]
13 N⁴-(4-Chlorophenyl)-8-methoxypyrido[3,4-d]pyrimidine-2,4-diamine87243–244302 (M+H)⁺[1]
16 8-Methoxy-4-(phenylthio)pyrido[3,4-d]pyrimidin-2-amine56136–137285 (M+H)⁺[1]
22 2-Amino-4-(phenylamino)pyrido[3,4-d]pyrimidin-8-ol99273–274254 (M+H)⁺[1]

Biological Applications and Signaling Pathways

Pyrido[3,4-d]pyrimidine derivatives have shown significant potential as anticancer agents, often by acting as kinase inhibitors. For instance, certain derivatives have been identified as irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR), which is a key player in many cancers.

The simplified diagram below illustrates the EGFR signaling pathway and the inhibitory action of these compounds.

G cluster_cell Cell Membrane EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGF EGF (Ligand) EGF->EGFR Inhibitor Pyrido[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Downstream->Inhibition Apoptosis Apoptosis Inhibition->Apoptosis

Caption: Simplified EGFR signaling pathway and inhibition by pyrido[3,4-d]pyrimidines.

By inhibiting EGFR, these compounds can block downstream signaling pathways that are crucial for cancer cell proliferation and survival, ultimately leading to apoptosis (programmed cell death).[2] The development of irreversible inhibitors that can overcome resistance mutations like T790M is a key area of research for this class of compounds.[2]

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 4-Chloropyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 4-Chloropyrido[3,4-d]pyrimidine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis follows a robust and efficient two-step sequence, commencing with the preparation of 3-aminopyridine-4-carboxamide from 3-aminopyridine-4-carboxylic acid, followed by a cyclization reaction to form the intermediate, pyrido[3,4-d]pyrimidin-4(3H)-one. The subsequent chlorination of this intermediate yields the target compound. Detailed experimental protocols, including reaction conditions, purification methods, and characterization data, are presented. All quantitative data is summarized for clarity, and a visual representation of the synthetic workflow is provided to facilitate understanding.

Introduction

Pyrido[3,4-d]pyrimidine derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the field of pharmaceutical sciences due to their diverse pharmacological activities. The 4-chloro-substituted analogue, in particular, serves as a key intermediate for the synthesis of a wide array of biologically active molecules through nucleophilic substitution reactions at the C4 position. The development of a reliable and scalable synthetic protocol for this compound is therefore of paramount importance for researchers engaged in the design and synthesis of novel therapeutic agents.

Synthetic Pathway

The synthesis of this compound is accomplished via a two-step process starting from 3-aminopyridine-4-carboxylic acid. The initial step involves the formation of 3-aminopyridine-4-carboxamide, which is then cyclized to pyrido[3,4-d]pyrimidin-4(3H)-one. The final step is the chlorination of the pyrimidinone intermediate using phosphorus oxychloride.

SynthesisWorkflow Synthetic Workflow for this compound cluster_0 Step 1: Amide Formation & Cyclization cluster_1 Step 2: Chlorination 3-aminopyridine-4-carboxylic_acid 3-Aminopyridine-4-carboxylic Acid 3-aminopyridine-4-carboxamide 3-Aminopyridine-4-carboxamide 3-aminopyridine-4-carboxylic_acid->3-aminopyridine-4-carboxamide SOCl2, NH4OH Pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido[3,4-d]pyrimidin-4(3H)-one 3-aminopyridine-4-carboxamide->Pyrido[3,4-d]pyrimidin-4(3H)-one Triethyl Orthoformate, Acetic Anhydride This compound This compound Pyrido[3,4-d]pyrimidin-4(3H)-one->this compound POCl3

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

StepReactantReagentProductYield (%)Melting Point (°C)
1a3-Aminopyridine-4-carboxylic acidThionyl chloride, Ammonium hydroxide3-Aminopyridine-4-carboxamide~85-90168-170
1b3-Aminopyridine-4-carboxamideTriethyl orthoformate, Acetic anhydridePyrido[3,4-d]pyrimidin-4(3H)-one~80-85>300
2Pyrido[3,4-d]pyrimidin-4(3H)-onePhosphorus oxychlorideThis compound~75-80108-110

Experimental Protocols

Step 1a: Synthesis of 3-Aminopyridine-4-carboxamide
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-aminopyridine-4-carboxylic acid (1.0 eq) in an excess of thionyl chloride (5.0-10.0 eq).

  • Reaction: Heat the mixture to reflux for 2-3 hours. The solid will gradually dissolve.

  • Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. To the resulting crude acid chloride, slowly add a concentrated aqueous solution of ammonium hydroxide (excess) while cooling in an ice bath.

  • Isolation and Purification: Stir the mixture vigorously for 30 minutes. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford 3-aminopyridine-4-carboxamide as a solid.

Step 1b: Synthesis of Pyrido[3,4-d]pyrimidin-4(3H)-one
  • Reaction Setup: In a round-bottom flask, combine 3-aminopyridine-4-carboxamide (1.0 eq), triethyl orthoformate (3.0-5.0 eq), and a catalytic amount of acetic anhydride.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with ethanol, and then ether. Dry the product under vacuum to obtain pyrido[3,4-d]pyrimidin-4(3H)-one.

Step 2: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, place pyrido[3,4-d]pyrimidin-4(3H)-one (1.0 eq).

  • Reaction: Add phosphorus oxychloride (POCl₃, 5.0-10.0 eq) to the flask. Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours. The reaction mixture should become a clear solution.

  • Work-up: After cooling to room temperature, slowly and cautiously pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide solution until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to give this compound as an off-white to yellow solid.

Characterization Data

  • This compound:

    • Appearance: Off-white to yellow solid.

    • Molecular Formula: C₇H₄ClN₃

    • Molecular Weight: 165.58 g/mol

    • Melting Point: 108-110 °C

    • Boiling Point: 316.1±22.0 °C (Predicted)

    • Storage: Store under an inert gas (nitrogen or Argon) at 2-8°C.

Logical Relationships in Synthesis

LogicalRelationships Key Transformations and Reagents Carboxylic_Acid Pyridine Carboxylic Acid Amide Pyridine Carboxamide Carboxylic_Acid->Amide Amidation (SOCl2, NH4OH) Pyrimidinone Pyrido[3,4-d]pyrimidin-4(3H)-one Amide->Pyrimidinone Cyclization (Triethyl Orthoformate) Chloro_Derivative This compound Pyrimidinone->Chloro_Derivative Chlorination (POCl3)

Caption: Key chemical transformations in the synthesis.

Troubleshooting & Optimization

Technical Support Center: 4-Chloropyrido[3,4-d]pyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloropyrido[3,4-d]pyrimidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side product formation during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions with this compound?

A1: The most frequently encountered side products in reactions involving this compound arise from three main pathways: hydrolysis, over-reaction with nucleophiles, and self-reaction or dimerization. These undesired products can complicate purification and reduce the yield of the target molecule.

Q2: What is the primary cause of hydrolysis of this compound?

A2: The primary cause of hydrolysis is the presence of water in the reaction mixture, often in combination with acidic or basic conditions. The chloro group at the 4-position is susceptible to nucleophilic attack by water, leading to the formation of the corresponding Pyrido[3,4-d]pyrimidin-4-one.

Q3: How can I minimize the formation of the hydrolyzed byproduct?

A3: To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture. If the presence of water is unavoidable due to the nature of the reagents, it is recommended to keep the reaction temperature as low as possible and the reaction time as short as feasible.

Q4: What leads to the formation of di-substituted or other over-reaction products?

A4: Over-reaction typically occurs when using a highly reactive nucleophile or when the stoichiometry of the nucleophile to the this compound is not carefully controlled. While the 4-position is the most reactive site for nucleophilic aromatic substitution, under forcing conditions or with certain substrates, further reactions can occur, especially if there are other reactive sites on the molecule.

Q5: Are there any known dimeric or polymeric side products?

A5: While less commonly reported for the specific this compound core, analogous chloro-aza-heterocycles like 4-chloropyridine are known to undergo self-reaction or polymerization, especially at elevated temperatures or in the presence of certain catalysts. This can lead to the formation of complex mixtures that are difficult to characterize and separate.

Troubleshooting Guide

Issue 1: Presence of an Unexpected Product with a Mass Corresponding to the Loss of HCl and Addition of H₂O

Likely Cause: Hydrolysis of the 4-chloro substituent to form Pyrido[3,4-d]pyrimidin-4-one.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions:

    • Dry all solvents and reagents thoroughly before use.

    • Assemble the reaction glassware under an inert atmosphere (e.g., nitrogen or argon).

    • Use freshly opened or properly stored anhydrous reagents.

  • Control Reaction Temperature:

    • If possible, run the reaction at a lower temperature to reduce the rate of hydrolysis.

  • Minimize Reaction Time:

    • Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that may favor hydrolysis.

Issue 2: Formation of a Product with a Higher Molecular Weight than the Expected Mono-substituted Product

Likely Cause: Di-substitution or reaction at another site on the pyridopyrimidine ring or the nucleophile itself.

Troubleshooting Steps:

  • Stoichiometric Control:

    • Carefully control the stoichiometry of the nucleophile. Use of a slight excess (1.05-1.2 equivalents) is often sufficient.

    • Consider slow addition of the nucleophile to the reaction mixture to maintain a low instantaneous concentration.

  • Temperature Management:

    • Avoid excessively high reaction temperatures, which can lead to lower selectivity and promote over-reaction.

  • Choice of Base:

    • If a base is used, select a non-nucleophilic, sterically hindered base to avoid its competition with the intended nucleophile.

Issue 3: A Complex Mixture of High Molecular Weight Byproducts is Observed

Likely Cause: Dimerization or polymerization of the starting material or a reactive intermediate.

Troubleshooting Steps:

  • Lower Reaction Temperature:

    • High temperatures can promote self-reaction. Running the reaction at the lowest effective temperature is advisable.

  • Optimize Reactant Concentrations:

    • High concentrations of the starting material may favor intermolecular side reactions. Consider running the reaction under more dilute conditions.

  • Protecting Groups:

    • If there are other potentially reactive sites on your this compound derivative, consider using protecting groups to prevent undesired reactions.

Summary of Potential Side Products

Side ProductStructureFormation ConditionsPrevention/Minimization
Hydrolysis Product Pyrido[3,4-d]pyrimidin-4-onePresence of water, acidic or basic conditions.Use anhydrous solvents and reagents; run under an inert atmosphere.
Di-substituted Product Varies based on nucleophileExcess nucleophile, high temperatures.Careful control of stoichiometry; slow addition of nucleophile.
Dimeric/Polymeric Byproducts Complex mixtureHigh temperatures, high concentrations.Lower reaction temperature; use more dilute conditions.

Experimental Protocols

Protocol for Minimizing Hydrolysis in Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the reaction of this compound with an amine nucleophile, with an emphasis on minimizing the formation of the hydrolysis side product.

Materials:

  • This compound

  • Amine nucleophile

  • Anhydrous aprotic solvent (e.g., DMF, DMSO, or NMP)

  • Non-nucleophilic base (e.g., DIPEA or DBU)

  • Inert gas supply (Nitrogen or Argon)

  • Dry glassware

Procedure:

  • Glassware Preparation: Dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator or under a stream of inert gas.

  • Reaction Setup: Assemble the reaction apparatus under an inert atmosphere.

  • Reagent Addition:

    • To a solution of this compound (1.0 eq.) in the chosen anhydrous solvent, add the amine nucleophile (1.1 eq.) and the non-nucleophilic base (1.2 eq.) at room temperature.

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature (typically 60-100 °C).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Pathways

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways cluster_hydrolysis Hydrolysis cluster_dimerization Dimerization A This compound C 4-Substituted Pyrido[3,4-d]pyrimidine A->C Nucleophilic Aromatic Substitution E Pyrido[3,4-d]pyrimidin-4-one A->E Hydrolysis F Dimeric Byproduct A->F Self-reaction B Nucleophile (e.g., R-NH2) B->C D H2O D->E

Caption: Reaction pathways for this compound.

Troubleshooting Workflow

G Start Start: Reaction with this compound CheckProduct Analyze Crude Product (LC-MS, NMR) Start->CheckProduct DesiredProduct Desired Product is Major CheckProduct->DesiredProduct Yes Hydrolysis Hydrolysis Product Detected? CheckProduct->Hydrolysis No Purify Proceed to Purification DesiredProduct->Purify End End Purify->End Anhydrous Use Anhydrous Conditions: - Dry Solvents/Reagents - Inert Atmosphere Hydrolysis->Anhydrous Yes OverReaction Over-reaction Product Detected? Hydrolysis->OverReaction No Anhydrous->Start Re-run Reaction Stoichiometry Control Stoichiometry: - Use 1.05-1.2 eq. Nucleophile - Slow Addition OverReaction->Stoichiometry Yes Dimerization Dimer/Polymer Detected? OverReaction->Dimerization No Stoichiometry->Start Re-run Reaction Dimerization->Purify No, proceed with challenging purification Dilute Modify Conditions: - Lower Temperature - Use More Dilute Solution Dimerization->Dilute Yes Dilute->Start Re-run Reaction

Caption: Troubleshooting workflow for identifying and mitigating side products.

Technical Support Center: Purification of Crude 4-Chloropyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4-Chloropyrido[3,4-d]pyrimidine by column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica gel is the most commonly used stationary phase for the purification of pyrido[3,4-d]pyrimidine derivatives.[1] Standard silica gel 60 (70–230 mesh) is a suitable choice for most applications.[2]

Q2: What mobile phase systems are effective for the elution of this compound?

A2: Gradient elution is often employed to achieve good separation. Common solvent systems include ethyl acetate (EtOAc) in hexane and methanol (MeOH) in dichloromethane (DCM). For example, a gradient of 0–100% EtOAc in hexane has been used for a related chloro-substituted pyrido[3,4-d]pyrimidine.[3] Another effective system for a different derivative was a gradient of 0–20% MeOH in DCM.[3] The optimal solvent system should be determined by thin-layer chromatography (TLC) prior to performing the column.

Q3: How can I determine the appropriate solvent system using TLC?

A3: To find the best solvent system, spot the crude material on a TLC plate and develop it in various mixtures of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane). The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4, with good separation from impurities.

Q4: What are some potential impurities I might encounter in my crude this compound?

A4: Depending on the synthetic route, impurities can include unreacted starting materials, reagents, and byproducts. For instance, if the synthesis involves a nitration step, positional isomers can be a significant impurity.[3] If using coupling reactions like Suzuki-Miyaura, homocoupled products and dehalogenated starting material are common byproducts.

Q5: My compound is not moving from the baseline on the TLC plate, even with a high concentration of polar solvent. What should I do?

A5: If your compound is highly polar and shows very low or no mobility on the TLC plate, you can try adding a small amount of a more polar solvent like methanol to your eluent system. For basic compounds that may interact strongly with the acidic silica gel, adding a small amount of a base like triethylamine or pyridine (e.g., 0.1-1%) to the mobile phase can improve elution.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation of Product and Impurities - Inappropriate mobile phase. - Column overloading. - Column channeling or cracking.- Optimize Mobile Phase: Systematically vary the solvent polarity based on TLC analysis to maximize the difference in Rf values (ΔRf) between your product and the impurities. - Reduce Sample Load: Use a larger column or decrease the amount of crude material loaded. A general rule is to load 1-5% of the silica gel weight. - Improve Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Pack the column as a slurry and allow it to settle completely before loading the sample.
Product Elutes Too Quickly (High Rf) - Mobile phase is too polar.- Decrease the proportion of the polar solvent in your mobile phase. For example, if you are using 30% EtOAc in hexane, try 15-20%.
Product Elutes Too Slowly or Not at All (Low Rf) - Mobile phase is not polar enough. - Strong interaction with the stationary phase (e.g., basic compounds on acidic silica). - Compound decomposition on silica.- Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent. - Modify Mobile Phase: For basic compounds like pyridopyrimidines, add a small amount of a base (e.g., 0.1-1% triethylamine or pyridine) to the eluent to reduce tailing and improve elution.[4] - Test for Stability: Run a small spot of your compound on a TLC plate and let it sit for a few hours before developing to see if it degrades. If it does, consider using a different stationary phase like alumina or a deactivated silica gel.[5]
Tailing of the Product Spot/Peak - Strong interaction with the stationary phase. - Column overloading.- Add a Modifier: As mentioned above, adding a small amount of triethylamine or pyridine to the mobile phase can significantly reduce tailing for basic compounds.[4] - Decrease Sample Concentration: Ensure the sample is loaded in a narrow band and is not too concentrated.
Streaking on the TLC/Column - Compound is not fully dissolved when loaded. - Column is overloaded. - Compound is degrading on the silica.- Ensure Complete Dissolution: Dissolve the crude product in a minimal amount of a suitable solvent, which can be slightly more polar than the eluent, before loading. If solubility is an issue, consider dry loading.[6] - Reduce the Amount of Sample Loaded. - Check for on-plate degradation as described above.
Multiple Fractions Containing the Product and Impurities - Inefficient separation. - Co-elution of impurities with similar polarity.- Use a Slower Gradient: A shallower gradient during elution can improve the resolution between closely eluting compounds. - Try a Different Solvent System: Sometimes changing the solvents (e.g., from EtOAc/hexane to DCM/MeOH) can alter the selectivity and improve separation.
Low Recovery of the Product - Product is still on the column. - Product degradation. - Irreversible adsorption to silica gel.- Flush the Column: After collecting the main fractions, flush the column with a very polar solvent (e.g., 10-20% MeOH in DCM or pure MeOH) to elute any remaining compound. - Assess Stability: Confirm the stability of your compound on silica gel. - Deactivate Silica Gel: If strong adsorption is suspected, you can use silica gel that has been treated with a base.

Experimental Protocol: Column Chromatography of this compound

This is a general protocol and may require optimization based on the specific impurities present in your crude material.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel 60 (70-230 mesh)

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) (all HPLC grade)

  • Triethylamine (optional)

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand

  • Beakers, flasks, and collection tubes

  • TLC plates (silica gel coated) and a developing chamber

  • UV lamp for visualization

  • Rotary evaporator

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or a mixture of DCM/MeOH).

    • Spot the solution on a TLC plate.

    • Develop the plate in various solvent systems (e.g., start with 20% EtOAc in hexane and increase the polarity) to find the optimal eluent for separation. The target Rf for the product should be around 0.2-0.4.

  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 0.5 cm).

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and then add another thin layer of sand on top of the packed silica bed.

    • Drain the solvent until the level is just above the top layer of sand, ensuring the column does not run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel bed using a pipette.

    • Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[6]

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions.

    • If using a gradient, start with the less polar solvent system and gradually increase the polarity by adding more of the polar solvent. For example, start with 10% EtOAc in hexane and gradually increase to 50% EtOAc in hexane.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the fractions containing the pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Analysis to Determine Optimal Mobile Phase packing Pack Column with Silica Gel Slurry tlc->packing loading Load Crude Product (Wet or Dry Loading) packing->loading elution Elute with Mobile Phase (Isocratic or Gradient) loading->elution collection Collect Fractions elution->collection fraction_tlc Monitor Fractions by TLC collection->fraction_tlc combine Combine Pure Fractions fraction_tlc->combine evaporation Solvent Removal via Rotary Evaporation combine->evaporation product Purified this compound evaporation->product

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Recrystallization of 4-Chloropyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying 4-Chloropyrido[3,4-d]pyrimidine via recrystallization.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the recrystallization of this compound, offering potential causes and solutions.

Issue 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is not suitable for dissolving this compound, even at elevated temperatures.

  • Solution: Select a different solvent. A good recrystallization solvent should fully dissolve the compound when hot but have low solubility when cold.[1][2] Refer to the solvent selection guide in the experimental protocol section. Experiment with different solvents or solvent mixtures to find an effective system. Common solvents for pyrimidine derivatives include ethanol, methanol, and ethyl acetate.[1]

Issue 2: No crystals form upon cooling.

  • Possible Causes & Solutions:

    • The solution is not supersaturated: The concentration of the compound may be too low because too much solvent was added.[3][4] To address this, heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Inappropriate solvent: The compound might be too soluble in the chosen solvent, even at low temperatures.[1][4] In this case, a different, less effective solvent or a mixture of solvents should be used.

    • Cooling is too rapid: Very fast cooling can sometimes inhibit crystal nucleation. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[1] Insulating the flask can help slow down the cooling process.[1]

    • Absence of nucleation sites: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

Issue 3: The compound "oils out" instead of forming crystals.

  • Possible Causes & Solutions:

    • High concentration of impurities: Impurities can interfere with the formation of a crystal lattice.[1] If the starting material is highly impure, consider a preliminary purification step, such as column chromatography.[1]

    • Solution is too concentrated: A highly concentrated solution can sometimes lead to the compound separating as a liquid (oiling out) rather than crystallizing. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and then cool slowly.[1][3]

    • Cooling is too fast: Rapid cooling can favor oiling out.[4] Allow the solution to cool more gradually to encourage crystal formation.[3]

Issue 4: Crystals form too rapidly, potentially trapping impurities.

  • Possible Causes & Solutions:

    • The solution is too concentrated: A highly supersaturated solution can cause the compound to precipitate quickly rather than form pure crystals.[1] Reheat the solution and add a small amount of extra solvent to reduce the concentration.[1][4]

    • Poor solvent choice: The solvent may have a very steep solubility curve with respect to temperature for the compound. Experiment with different solvents or solvent systems to achieve more controlled crystal growth.[1]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound is highly soluble at high temperatures but has low solubility at room temperature or below.[1][2] You will likely need to perform small-scale solvent screening tests with common solvents for pyrimidine derivatives such as ethanol, methanol, ethyl acetate, or mixtures like hexane/acetone or hexane/THF.[1]

Q2: What is the impact of temperature on the recrystallization of this compound?

A2: Temperature is a critical factor as it significantly affects the solubility of the compound.[1] Generally, solubility increases with temperature, which is the fundamental principle of recrystallization.[1] The goal is to dissolve the compound in a minimal amount of hot solvent and then allow it to crystallize as the solution cools and solubility decreases.

Q3: My recrystallized product has a low yield. What are the possible reasons?

A3: A low yield can result from several factors:

  • Using too much solvent, which keeps a significant amount of the compound dissolved in the mother liquor even after cooling.[4]

  • Premature crystallization during a hot filtration step.

  • Incomplete recovery of crystals during vacuum filtration.

Q4: Can I use a solvent mixture for recrystallization?

A4: Yes, a mixed solvent system can be very effective, especially if a single solvent does not provide the desired solubility characteristics. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is much less soluble.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology. The choice of solvent and specific volumes will need to be determined experimentally.

1. Solvent Selection:

  • Place a small amount of the crude this compound into several test tubes.
  • Add a small amount of a different potential solvent to each test tube.
  • Observe the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.
  • Gently heat the test tubes and observe the solubility. A good solvent will dissolve the compound when hot.
  • Allow the soluble solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a significant amount of crystals.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a small amount of the chosen recrystallization solvent.
  • Heat the mixture to boiling while stirring to dissolve the compound.
  • Add more solvent in small portions until the compound is completely dissolved. Avoid adding a large excess of solvent.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

4. Crystallization:

  • Cover the flask and allow the solution to cool slowly to room temperature.
  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
  • Dry the crystals thoroughly to remove any residual solvent.

Data Presentation

Table 1: Common Solvents for Recrystallization of Pyrimidine Derivatives

SolventBoiling Point (°C)PolarityNotes
Ethanol78PolarOften a good choice for pyrimidine derivatives.[1]
Methanol65PolarSimilar to ethanol, but more volatile.[1]
Ethyl Acetate77MediumCan be effective, sometimes used in combination with hexanes.[1]
Acetone56Polar AproticCan be a good solvent, often used in mixtures.
Hexane69Non-polarTypically used as an anti-solvent in a mixed solvent system.
Tetrahydrofuran (THF)66Polar AproticCan be used, sometimes in combination with hexanes.
Water100Very PolarUse will depend on the specific compound's solubility.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification & Crystallization cluster_isolation Isolation start Crude Compound add_solvent Add Minimal Hot Solvent start->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration Insoluble Impurities Present slow_cool Slow Cooling to Room Temp dissolved->slow_cool No Insoluble Impurities hot_filtration->slow_cool ice_bath Cool in Ice Bath slow_cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Solvent filtration->wash dry Dry Crystals wash->dry end Pure Crystals dry->end Troubleshooting_Tree start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield too_much_solvent Too much solvent? no_crystals->too_much_solvent Check wrong_solvent Wrong solvent? no_crystals->wrong_solvent Check impure Impure compound? oiling_out->impure Check too_fast_cooling Cooling too fast? oiling_out->too_fast_cooling Check too_much_solvent2 Too much solvent used? low_yield->too_much_solvent2 Check premature_cryst Premature crystallization? low_yield->premature_cryst Check sol1 Reduce solvent volume too_much_solvent->sol1 Yes sol2 Choose a less polar solvent wrong_solvent->sol2 Yes sol3 Pre-purify (e.g., chromatography) impure->sol3 Yes sol4 Cool solution more slowly too_fast_cooling->sol4 Yes sol5 Use less solvent too_much_solvent2->sol5 Yes sol6 Ensure apparatus is hot during filtration premature_cryst->sol6 Yes

References

Technical Support Center: Catalyst Deactivation in 4-Chloropyrido[3,4-d]pyrimidine Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation and related issues encountered during the cross-coupling of 4-Chloropyrido[3,4-d]pyrimidine. The content is tailored for researchers, scientists, and drug development professionals to facilitate successful synthesis and optimization of these critical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low to no conversion in the cross-coupling of this compound?

Low or no conversion in these reactions typically stems from several key factors:

  • Catalyst Deactivation: The nitrogen atoms within the pyrido[3,4-d]pyrimidine ring system can coordinate with the palladium catalyst, leading to catalyst poisoning and deactivation.[1][2]

  • Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is crucial and highly interdependent. An incompatible combination can result in poor catalytic activity.[2]

  • Poor Substrate Reactivity: As a chloro-heterocycle, this compound is generally less reactive than its bromo or iodo counterparts, making the initial oxidative addition step more challenging.[2][3]

  • Improper Reaction Setup: Palladium-catalyzed cross-coupling reactions are often sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to catalyst decomposition.[2]

Q2: How does the pyrido[3,4-d]pyrimidine core contribute to catalyst deactivation?

The lone pairs of electrons on the nitrogen atoms of the pyridine and pyrimidine rings can act as Lewis bases and coordinate to the electron-deficient palladium center. This coordination can inhibit the binding of the desired reactants to the catalyst, thus slowing down or completely halting the catalytic cycle. The specific electronics of the pyrido[3,4-d]pyrimidine system can exacerbate this issue.

Q3: What role do ligands play in preventing catalyst deactivation?

The choice of ligand is critical for a successful cross-coupling reaction with nitrogen-containing heterocycles.[1] Bulky, electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), are often effective.[1] These ligands can:

  • Sterically hinder the coordination of the pyridopyrimidine nitrogen to the palladium center.[1]

  • Increase the electron density on the palladium atom, which can promote the desired catalytic steps.[1]

Q4: What are common side reactions observed, and how can they be minimized?

Common side reactions include:

  • Hydrodehalogenation: The replacement of the chlorine atom with a hydrogen atom. This can be minimized by optimizing the ligand and base combination and potentially lowering the reaction temperature.[1][3]

  • Protodeborylation (in Suzuki Coupling): The replacement of the boronic acid/ester group with a hydrogen atom. Using anhydrous conditions and choosing an appropriate non-aqueous base can mitigate this issue.[1][4]

  • Homocoupling: The coupling of two molecules of the boronic acid or the organometallic reagent. Thoroughly degassing the reaction mixture to remove oxygen is crucial to prevent homocoupling.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Catalyst poisoning by the pyridopyrimidine nitrogen.- Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos, RuPhos). - Use a well-defined palladium pre-catalyst (e.g., G3 or G4 palladacycles) for efficient generation of the active Pd(0) species.[3] - Increase catalyst loading modestly (e.g., from 1-2 mol% to 3-5 mol%).[3]
Inefficient oxidative addition of the C-Cl bond.- Increase the reaction temperature in increments of 10-20 °C, while monitoring for decomposition.[1] - If possible, consider using the bromo- or iodo-analogue of the substrate.[2]
Formation of Palladium Black Catalyst decomposition due to slow catalysis or presence of oxygen.- Ensure rigorous degassing of all solvents and reagents. - Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. - Use a more robust ligand that stabilizes the Pd(0) species.
Significant Hydrodehalogenation Reductive elimination is slow compared to competing pathways.- Screen different ligands and bases to accelerate reductive elimination. - Lowering the reaction temperature can sometimes disfavor this side reaction.[1]
Protodeborylation in Suzuki Coupling Presence of excess water or unsuitable base.- Use anhydrous solvents and reagents. - Employ a non-aqueous base like K₃PO₄ or Cs₂CO₃.[4] - Consider using a more stable boronic ester (e.g., pinacol ester).[4]
Inconsistent Results Variability in reagent quality or reaction setup.- Use high-purity, anhydrous solvents and reagents. - Ensure consistent and efficient stirring. - Grind solid bases to a fine powder for better reproducibility.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the boronic acid or ester (1.2 mmol), a suitable base (e.g., K₃PO₄, 2.0 mmol), and the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol) with the appropriate ligand (e.g., XPhos, 0.02 mmol).[1]

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or DMF) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80-120 °C) and stir for the specified time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), the amine (1.2 mmol), a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.5 mmol), a palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 1-5 mol%), and the appropriate ligand (e.g., RuPhos, BrettPhos) to an oven-dried reaction vessel.[3]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or CPME).

  • Reaction: Seal the vessel and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the required time.

  • Monitoring and Work-up: Follow steps 5-7 from the Suzuki-Miyaura protocol.

Visualizations

CatalystDeactivationPathways cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Cl Pyridopyrimidine\nCoordination Pyridopyrimidine Coordination Pd(0)L2->Pyridopyrimidine\nCoordination Inhibition Palladium\nBlack Palladium Black Pd(0)L2->Palladium\nBlack Aggregation Ligand\nDegradation Ligand Degradation Pd(0)L2->Ligand\nDegradation Side Reaction Ar-Pd(II)(Cl)L2 Ar-Pd(II)(Cl)L2 Oxidative\nAddition->Ar-Pd(II)(Cl)L2 Transmetalation\nor Amine Binding Transmetalation or Amine Binding Ar-Pd(II)(Cl)L2->Transmetalation\nor Amine Binding R-M or R2NH Ar-Pd(II)(Cl)L2->Pyridopyrimidine\nCoordination Poisoning Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation\nor Amine Binding->Ar-Pd(II)(R)L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive\nElimination Ar-R Reductive\nElimination->Pd(0)L2

Caption: Major pathways of catalyst deactivation in cross-coupling reactions.

TroubleshootingWorkflow start Low/No Conversion check_reagents Verify Reagent Purity and Inertness of Setup start->check_reagents change_ligand Screen Bulky, Electron-Rich Ligands check_reagents->change_ligand Reagents OK failure Consult Specialist check_reagents->failure Reagents/Setup Faulty change_base Optimize Base change_ligand->change_base change_temp Increase Temperature change_base->change_temp change_catalyst Use Pre-catalyst/ Increase Loading change_temp->change_catalyst success Successful Reaction change_catalyst->success Improved Yield change_catalyst->failure No Improvement

Caption: A systematic workflow for troubleshooting failed cross-coupling reactions.

LogicalRelationship cluster_problem Identified Problem cluster_solution Potential Solutions catalyst_poisoning Catalyst Poisoning bulky_ligand Use Bulky Ligand catalyst_poisoning->bulky_ligand precatalyst Use Pre-catalyst catalyst_poisoning->precatalyst slow_reaction Slow Reaction Rate stronger_base Use Stronger Base slow_reaction->stronger_base higher_temp Increase Temperature slow_reaction->higher_temp slow_reaction->precatalyst side_products Side Product Formation side_products->bulky_ligand anhydrous Anhydrous Conditions side_products->anhydrous

Caption: Logical relationships between common problems and their potential solutions.

References

stability and degradation of 4-Chloropyrido[3,4-d]pyrimidine under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-Chloropyrido[3,4-d]pyrimidine under common reaction conditions. The information is compiled from scientific literature and chemical reactivity principles to help you anticipate and address challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: The main stability concern for this compound is its susceptibility to nucleophilic aromatic substitution (SNAr) at the 4-position. The chlorine atom is a good leaving group, activated by the electron-withdrawing pyrimidine ring. This makes the compound reactive towards various nucleophiles, including water, alcohols, amines, and thiols. Hydrolysis and reaction with amine nucleophiles are common degradation pathways.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is significantly influenced by pH.

  • Acidic Conditions: In the presence of strong acids, protonation of the nitrogen atoms in the pyridopyrimidine ring system can further activate the C4-position towards nucleophilic attack. This can accelerate hydrolysis or reaction with other nucleophiles present in the medium.[1]

  • Basic Conditions: Under basic conditions, the compound is susceptible to attack by hydroxide ions, leading to the formation of 4-Hydroxypyrido[3,4-d]pyrimidine. Stronger nucleophiles will also be more reactive in basic media.

  • Neutral Conditions: While more stable at neutral pH compared to acidic or basic conditions, slow hydrolysis can still occur, especially at elevated temperatures.

Q3: What are the expected degradation products of this compound?

A3: The primary degradation products result from the displacement of the chloro group. Common degradation products include:

  • 4-Hydroxypyrido[3,4-d]pyrimidine: Formed by hydrolysis.

  • 4-Alkoxypyrido[3,4-d]pyrimidines: Formed by reaction with alcohols (solvolysis).

  • 4-Aminopyrido[3,4-d]pyrimidines: Formed by reaction with amines.[2]

  • 4-Thiolpyrido[3,4-d]pyrimidines: Formed by reaction with thiols.

The specific degradation product will depend on the nucleophiles present in the reaction mixture.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction in Nucleophilic Substitution
Potential Cause Troubleshooting Step Expected Outcome
Insufficient reactivity of the nucleophile Increase the reaction temperature. Use a stronger base to deprotonate the nucleophile. Switch to a more polar aprotic solvent (e.g., DMF, DMSO) to enhance nucleophilicity.Improved reaction rate and higher yield of the desired product.
Hydrolysis of the starting material Ensure anhydrous reaction conditions. Use freshly distilled, dry solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Minimized formation of the 4-hydroxy byproduct, leading to a cleaner reaction and higher yield of the target molecule.
Poor solubility of reactants Choose a solvent in which both this compound and the nucleophile are soluble. Sonication may help to dissolve suspended solids.A homogeneous reaction mixture should lead to a more efficient and complete reaction.
Reversible reaction Use a large excess of the nucleophile to drive the equilibrium towards the product side. If the leaving group (HCl) is acidic, add a non-nucleophilic base (e.g., DIPEA, triethylamine) to scavenge the acid and prevent the reverse reaction.The reaction goes to completion, maximizing the yield of the substituted product.
Issue 2: Formation of Multiple Products
Potential Cause Troubleshooting Step Expected Outcome
Reaction with solvent If using a nucleophilic solvent (e.g., methanol, ethanol), consider switching to a non-nucleophilic solvent like THF, dioxane, or toluene.Prevents the formation of undesired alkoxy byproducts.
Presence of water in the reaction As mentioned in Issue 1, ensure strict anhydrous conditions.Eliminates the formation of the 4-hydroxy byproduct.
Degradation of the product under reaction conditions Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Avoid prolonged heating. Purify the product as soon as the reaction is complete.Isolation of the desired product before it can degrade, improving purity and yield.
Competing reaction sites on the nucleophile If the nucleophile has multiple reactive sites, consider using a protecting group strategy to block the undesired sites.Selective reaction at the desired position on the nucleophile, leading to a single major product.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This is a general procedure and may require optimization for specific substrates.

  • Preparation: To a dry reaction vessel under an inert atmosphere (N2 or Ar), add this compound (1 equivalent).

  • Solvent and Base: Add a suitable anhydrous solvent (e.g., DMF, DMSO, THF, or 2-propanol) to dissolve the starting material. Add a non-nucleophilic base (e.g., K2CO3, Cs2CO3, or DIPEA, 1.5-2 equivalents) if the nucleophile is an amine or thiol.

  • Nucleophile Addition: Add the nucleophile (1.1-1.5 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at the desired temperature (room temperature to 120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate forms, it can be filtered. Otherwise, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography, recrystallization, or preparative HPLC.

Visualizations

degradation_pathway A This compound B 4-Hydroxypyrido[3,4-d]pyrimidine A->B H2O (Hydrolysis) C 4-Alkoxypyrido[3,4-d]pyrimidine A->C R-OH (Solvolysis) D 4-Aminopyrido[3,4-d]pyrimidine A->D R-NH2 (Amination)

Caption: Primary degradation pathways of this compound.

troubleshooting_workflow start Low Yield in S_NAr Reaction check_conditions Check Reaction Conditions start->check_conditions anhydrous Are conditions anhydrous? check_conditions->anhydrous dry_reagents Use dry solvents/reagents Run under inert atmosphere anhydrous->dry_reagents No check_nucleophile Is the nucleophile reactive enough? anhydrous->check_nucleophile Yes dry_reagents->check_nucleophile increase_temp Increase temperature Use stronger base check_nucleophile->increase_temp No check_solubility Are reactants soluble? check_nucleophile->check_solubility Yes increase_temp->check_solubility change_solvent Change solvent Use sonication check_solubility->change_solvent No end Reaction Optimized check_solubility->end Yes change_solvent->end

Caption: Troubleshooting workflow for low yield in SNAr reactions.

References

Technical Support Center: Optimizing Substitutions on 4-Chloropyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloropyrido[3,4-d]pyrimidine. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your substitution reactions and overcome common challenges in the synthesis of novel pyrido[3,4-d]pyrimidine derivatives.

Troubleshooting Guides & FAQs

This section is designed to provide rapid assistance with common issues encountered during the substitution reactions of this compound.

Nucleophilic Aromatic Substitution (SNAr)

Q1: My SNAr reaction with an amine/thiol/alcohol nucleophile is showing low or no yield. What are the common causes?

A1: Low to no product yield in SNAr reactions on the this compound scaffold can stem from several factors:

  • Insufficiently Activated Ring: While the pyridopyrimidine core is electron-deficient, highly electron-rich nucleophiles or forcing conditions may be necessary.

  • Weak Nucleophile: The nucleophilicity of your amine, thiol, or alcohol may be too low for an efficient reaction under the chosen conditions.

  • Inappropriate Base: The base might not be strong enough to deprotonate the nucleophile or neutralize the HCl generated during the reaction.

  • Low Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.

  • Poor Solvent Choice: The solvent should be able to dissolve the reactants and be suitable for the reaction temperature. Polar aprotic solvents are generally preferred.

Troubleshooting Steps:

  • Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or LC-MS.

  • Use a Stronger Base: Switch to a stronger, non-nucleophilic base such as DBU or a metal hydride (for alcohols/thiols).

  • Change Solvent: Consider switching to a higher-boiling polar aprotic solvent like DMF, DMA, or NMP.

  • Increase Nucleophile Equivalents: Using a slight excess of the nucleophile (1.2-2.0 equivalents) can drive the reaction to completion.

Q2: I am observing the formation of multiple products in my SNAr reaction. What are the likely side products and how can I minimize them?

A2: Common side reactions include:

  • Disubstitution: If there are other reactive sites on your starting material, you might observe substitution at multiple positions.

  • Hydrolysis: Reaction with trace amounts of water can lead to the formation of the corresponding 4-hydroxypyrido[3,4-d]pyrimidine.

  • Solvolysis: If using a nucleophilic solvent (e.g., an alcohol), the solvent itself can act as a nucleophile.

Mitigation Strategies:

  • Control Stoichiometry: Use a controlled amount of the nucleophile (1.0-1.2 equivalents) to minimize disubstitution.

  • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

  • Use Non-Nucleophilic Solvents: Opt for solvents like dioxane, toluene, or DMF that are less likely to participate in the reaction.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki & Buchwald-Hartwig)

Q3: My Suzuki-Miyaura coupling reaction is sluggish or fails completely. What should I investigate?

A3: Challenges in Suzuki-Miyaura coupling with this compound often relate to the catalyst system and reaction conditions:

  • Catalyst Inactivity: The Pd(0) catalyst may not be forming efficiently or could be deactivated.

  • Inappropriate Ligand: The phosphine ligand may not be suitable for the coupling of a heteroaryl chloride.

  • Base and Solvent Mismatch: The choice of base and solvent system is crucial for the transmetalation step.

  • Protodeboronation: The boronic acid can be sensitive and decompose before coupling occurs.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

Q4: I am having difficulty with my Buchwald-Hartwig amination. What are the key parameters to optimize?

A4: The Buchwald-Hartwig amination of heteroaryl chlorides like this compound can be challenging. Key optimization parameters include:

  • Catalyst and Ligand Selection: This is the most critical factor. Bulky, electron-rich phosphine ligands are generally required for the amination of aryl chlorides.

  • Base: A strong, non-nucleophilic base is essential. Sodium or lithium tert-butoxide are commonly used.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are preferred.

  • Temperature: Elevated temperatures are often necessary to drive the reaction to completion.

Data Presentation: Reaction Condition Optimization

The following tables provide a summary of typical reaction conditions for substitutions on the 4-position of the pyrido[3,4-d]pyrimidine core. These should serve as a starting point for your optimization.

Table 1: Nucleophilic Aromatic Substitution (SNAr) with Amines

EntryNucleophile (Equiv.)Base (Equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
1Aniline (1.2)DIPEA (2.0)NMP1201287[1]
2Benzylamine (1.1)K2CO3 (2.0)DMF100835[1]
34-Methoxyaniline (1.2)p-TsOH (cat.)EtOHReflux1645[1]

Table 2: Suzuki-Miyaura Cross-Coupling

EntryBoronic Acid (Equiv.)Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Yield (%)Reference
14-Methoxyphenylboronic acid (1.2)Pd(PPh3)4 (5)-Na2CO3 (2.0)Toluene/EtOH/H2O10088[1]
23-Fluorophenylboronic acid (1.2)Pd(PPh3)4 (5)-Na2CO3 (2.0)Toluene/EtOH/H2O10092[1]

Table 3: Buchwald-Hartwig Amination

EntryAmine (Equiv.)Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Yield (%)Reference
14-Chloroaniline (1.2)Pd2(dba)3 (2.5)Xantphos (5)Cs2CO3 (2.0)Dioxane110-General Protocol
2Piperidine (1.5)Pd(OAc)2 (2)SPhos (4)NaOtBu (2.0)Toluene100-General Protocol

Note: Yields are for related pyridopyrimidine systems and may vary for this compound.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines
  • To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., NMP, DMF, or Dioxane), add the amine nucleophile (1.1-1.5 equiv.) and a base (e.g., DIPEA or K2CO3, 1.5-2.0 equiv.).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aminopyrido[3,4-d]pyrimidine.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
  • In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the corresponding aryl or heteroaryl boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh3)4 (5 mol%), and a base, typically Na2CO3 or K2CO3 (2.0-3.0 equiv.).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, commonly a mixture of toluene, ethanol, and water.

  • Heat the reaction mixture to a temperature ranging from 80 to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • To a Schlenk tube, add this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd2(dba)3, 2.5 mol%), a phosphine ligand (e.g., Xantphos or SPhos, 5 mol%), and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) (1.5-2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas.

  • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Heat the mixture, typically between 90 and 120 °C, until the starting material is consumed as monitored by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous ammonium chloride solution and extract with an organic solvent like ethyl acetate or dichloromethane.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield the target 4-aminopyrido[3,4-d]pyrimidine.

Visualizations

Experimental Workflow for this compound Substitutions

experimental_workflow cluster_start Starting Material cluster_reactions Substitution Reactions cluster_end Products Start This compound SNAr SNAr (Amine/Thiol/Alcohol, Base, Solvent, Heat) Start->SNAr Suzuki Suzuki Coupling (Boronic Acid, Pd Catalyst, Base, Solvent, Heat) Start->Suzuki Buchwald Buchwald-Hartwig (Amine, Pd Catalyst, Ligand, Base, Solvent, Heat) Start->Buchwald Product_SNAr 4-Amino/Thio/Alkoxy- pyrido[3,4-d]pyrimidine SNAr->Product_SNAr Product_Suzuki 4-Aryl/Heteroaryl- pyrido[3,4-d]pyrimidine Suzuki->Product_Suzuki Product_Buchwald 4-Amino- pyrido[3,4-d]pyrimidine Buchwald->Product_Buchwald

Caption: Synthetic routes from this compound.

EGFR Signaling Pathway and Inhibition by Pyrido[3,4-d]pyrimidine Derivatives

Pyrido[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[2] The diagram below illustrates the simplified EGFR signaling cascade and the point of inhibition.

EGFR_pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT JAK_STAT JAK-STAT Pathway Dimerization->JAK_STAT Cell_Response Cell Proliferation, Survival, Angiogenesis RAS_RAF->Cell_Response PI3K_AKT->Cell_Response JAK_STAT->Cell_Response Inhibitor Pyrido[3,4-d]pyrimidine Inhibitor Inhibitor->Dimerization Inhibits Kinase Activity

Caption: Inhibition of the EGFR signaling pathway by pyrido[3,4-d]pyrimidine derivatives.

References

avoiding common pitfalls in the synthesis of pyrido[3,4-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working on the synthesis of pyrido[3,4-d]pyrimidine derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the synthesis of pyrido[3,4-d]pyrimidine derivatives?

A1: The most frequently reported issues include low reaction yields, the formation of unexpected side products, and difficulties in the purification of the final compounds. Factors such as the quality of starting materials, reaction conditions (temperature, solvent, catalyst), and work-up procedures can significantly influence the outcome of the synthesis.[1][2][3][4]

Q2: How critical is the purity of starting materials for a successful synthesis?

A2: The purity of starting materials is crucial. Impurities in reactants, such as the aminopyridine precursor or the coupling partners, can lead to the formation of side products, lower yields, and complications in purification. It is highly recommended to verify the purity of all starting materials and reagents before commencing the reaction.[2][4]

Q3: Which analytical techniques are best for monitoring the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring of the reaction progress, allowing for the visualization of the consumption of starting materials and the formation of the product.[2][5] For quantitative analysis of reaction conversion and purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.[4][5]

Q4: I am observing batch-to-batch variability in my synthesis. What could be the cause?

A4: Batch-to-batch variability can stem from several factors, including inconsistencies in the quality of raw materials, minor deviations in reaction conditions such as temperature and reaction time, and variations in solvent quality, particularly the presence of water.[4] A systematic review of your lab notebook and re-analysis of starting materials can help identify the source of the inconsistency.[4]

Troubleshooting Guides

Issue 1: Low Reaction Yield

Low yields are a common challenge in the synthesis of pyrido[3,4-d]pyrimidine derivatives. The following troubleshooting guide can help you diagnose and resolve this issue.

Potential Cause Troubleshooting Steps & Recommendations
Suboptimal Reaction Conditions Temperature: The reaction may require heating to proceed to completion. Incrementally increase the temperature while monitoring for the formation of side products. Microwave irradiation can also be an effective method to increase the reaction rate.[6] Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction by TLC or HPLC until the starting material is consumed.[6]
Inefficient Catalyst or Incorrect Catalyst Loading Catalyst Screening: The choice of catalyst is critical, especially for cross-coupling reactions. For Suzuki or Buchwald-Hartwig reactions, screen different palladium catalysts and ligands.[1][7] For condensation reactions, acidic or basic catalysts may be required.[6] Catalyst Loading: The amount of catalyst used can significantly impact the yield. Experiment with varying the catalyst loading to find the optimal concentration.[6]
Poor Solubility of Reactants Solvent Selection: The solubility of starting materials can be a limiting factor. Test a range of solvents with different polarities (e.g., ethanol, DMF, dioxane, toluene) to find the most suitable one for your specific reaction.[6]
Formation of Side Products Reaction Conditions: Lowering the reaction temperature may help minimize the formation of side products.[6] Stoichiometry: Carefully control the stoichiometry of the reactants to avoid excess of one reactant that might lead to side reactions.
Losses During Work-up and Purification Extraction: Ensure the pH is adjusted correctly during aqueous work-up to prevent the loss of the product in the aqueous layer. Purification: Optimize your column chromatography conditions (e.g., silica gel vs. other stationary phases, eluent system) to minimize product loss during purification.

Troubleshooting Workflow for Low Yield

Low_Yield_Workflow start Low Yield Observed check_purity Verify Starting Material and Reagent Purity start->check_purity review_conditions Review Reaction Conditions check_purity->review_conditions Purity Confirmed optimize Optimize Reaction Conditions (Temp, Time, Catalyst, Solvent) check_purity->optimize Impurities Found review_conditions->optimize Conditions Correct review_conditions->optimize Deviation Found evaluate_workup Evaluate Work-up and Purification optimize->evaluate_workup stop Improved Yield optimize->stop evaluate_workup->optimize Losses Identified side_reactions Investigate Potential Side Reactions evaluate_workup->side_reactions Work-up Consistent side_reactions->optimize Side Products Identified

Caption: A logical workflow for troubleshooting low yields in pyrido[3,4-d]pyrimidine synthesis.

Issue 2: Formation of Unexpected Side Products

The formation of side products can complicate the reaction and purification process. Below are some common side products and strategies to minimize their formation.

Side Product Potential Cause Mitigation Strategies
Regioisomers Use of unsymmetrical starting materials.The choice of catalyst and solvent can sometimes influence regioselectivity. It is advisable to consult the literature for similar reactions. Careful purification by column chromatography is often required to separate regioisomers.[3]
N-acylurea byproducts A competing reaction pathway involving the β-ketoester and urea in certain cyclization reactions.These can be identified by their characteristic NMR and mass spectrometry signals. Adjusting reaction conditions may suppress their formation.[2]
Hydrolysis of functional groups Presence of water in the reaction mixture or during work-up.Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).
Issue 3: Difficulty in Purification

Purification of pyrido[3,4-d]pyrimidine derivatives can be challenging due to their polarity and sometimes poor solubility.

Problem Suggested Solutions
Poor solubility of the crude product Trituration: Wash the crude solid with a solvent in which the impurities are soluble but the desired product is not. Common solvents for trituration include diethyl ether, hexane, or ethyl acetate. Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purification.
Co-elution of impurities during column chromatography Stationary Phase: While silica gel is most common, consider using other stationary phases like alumina or reverse-phase silica. Eluent System: Systematically screen different eluent systems with varying polarities. A gradient elution is often more effective than an isocratic one.
Product is highly polar and streaks on silica gel Additives to Eluent: Adding a small amount of a polar solvent like methanol or a base like triethylamine to the eluent can help to reduce streaking and improve the peak shape of polar basic compounds.

Experimental Protocols

Synthesis of 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine

This intermediate is a key building block for the synthesis of various 4-substituted pyrido[3,4-d]pyrimidine derivatives.[8]

Step 1: Synthesis of 2-amino-8-methoxy-pyrido[3,4-d]pyrimidin-4(3H)-one

A mixture of ethyl 3-amino-2-chloroisonicotinate (2.5 mmol), chloroformamidine hydrochloride, and dimethyl sulfone (1.5 g) is heated at 140 °C for 4 hours. The mixture is then cooled to 70 °C, and 2 M ammonium in methanol is added to neutralize the suspension to a pH of 8. The resulting solid is collected by filtration, washed with ethanol, and purified by chromatography to yield the product.

Step 2: Chlorination

The product from Step 1 is refluxed in phosphorus oxychloride for 5 hours. After cooling, the excess phosphorus oxychloride is removed under vacuum. The residue is carefully poured over ice with vigorous stirring. The resulting precipitate is filtered, washed with water, and dried to give 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine.

General Procedure for Suzuki Coupling at the C-4 Position

Palladium-catalyzed Suzuki coupling is a common method to introduce aryl or heteroaryl substituents at the C-4 position.

To a solution of 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine in a suitable solvent (e.g., 1,4-dioxane/water mixture), add the desired boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃). The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or HPLC). After cooling, the reaction is worked up by extraction and purified by column chromatography.

Quantitative Data for Suzuki Coupling on a Pyrido[2,3-d]pyrimidine System

The following table provides an example of reaction condition optimization for a Suzuki coupling on a related chloropyridopyrimidine scaffold, which can serve as a starting point for the optimization of pyrido[3,4-d]pyrimidine synthesis.[7]

EntryPalladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂-K₃PO₄Toluene/Water1301794 (GC)
2Pd₂(dba)₃XPhosK₃PO₄Dioxane/Water100285
3Pd(PPh₃)₄-Na₂CO₃Toluene/Water1101278

Signaling Pathway

Pyrido[3,4-d]pyrimidine derivatives are often investigated as kinase inhibitors, particularly targeting the HER (Human Epidermal Growth Factor Receptor) family of receptor tyrosine kinases, which are crucial in cancer development.[8][9]

Simplified HER Family Signaling Pathway

HER_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER_receptor HER Receptor (e.g., EGFR, HER2) PI3K PI3K HER_receptor->PI3K Activates Ras Ras HER_receptor->Ras Activates Ligand Ligand (e.g., EGF) Ligand->HER_receptor Binds AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Transcription->Proliferation Pyrido_pyrimidine Pyrido[3,4-d]pyrimidine Inhibitor Pyrido_pyrimidine->HER_receptor Inhibits

Caption: Simplified signaling pathway of the HER receptor family and the inhibitory action of pyrido[3,4-d]pyrimidine derivatives.

References

Validation & Comparative

Unveiling the Anticancer Potential of 4-Chloropyrido[3,4-d]pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents has led to the exploration of a diverse range of heterocyclic compounds. Among these, pyrido[3,4-d]pyrimidine derivatives have emerged as a promising scaffold, demonstrating significant biological activity against various cancer cell lines. This guide provides a comprehensive comparison of the performance of 4-substituted pyrido[3,4-d]pyrimidine derivatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of various 4-substituted pyrido[3,4-d]pyrimidine derivatives have been evaluated against a panel of human cancer cell lines. The following tables summarize the key findings, presenting the half-maximal inhibitory concentration (IC50) values and growth inhibition percentages.

Table 1: IC50 Values of Pyrido[3,4-d]pyrimidine Derivatives in Various Cancer Cell Lines

Compound IDCancer Cell LineCell Line OriginIC50 (µM)
Compound 30 MGC803Human Gastric Carcinoma0.59[1]
Compound 10c Panc1Human Pancreatic Carcinoma1.40[2][3]
HCT116Human Colon Carcinoma5.13[2][4]
A549Human Lung Carcinoma6.88[2][4]

Table 2: Growth Inhibition Percentage of 4-Substituted 2-Amino-pyrido[3,4-d]pyrimidine Analogs

Compound IDCancer Cell LineCell Line OriginGrowth Inhibition (%)
Compound 21 (with 3-fluoro) MCF-7Human Breast Adenocarcinoma60.77[5]
MDA-MB-468Human Breast Adenocarcinoma71.42[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies of pyrido[3,4-d]pyrimidine derivatives.

Cell Viability Assays

1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are then treated with various concentrations of the pyrido[3,4-d]pyrimidine derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

2. CCK-8 Assay

The Cell Counting Kit-8 (CCK-8) assay is another colorimetric assay for the determination of cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates as described for the MTT assay.

  • Compound Treatment: Cells are treated with the test compounds for the desired duration.

  • CCK-8 Addition: 10 µL of CCK-8 solution is added to each well, and the plate is incubated for 1-4 hours at 37°C.[6]

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.[6] The amount of the formazan dye generated by dehydrogenases in cells is directly proportional to the number of living cells.

Apoptosis Assay

Annexin V-FITC/PI Staining

This assay is used to detect apoptosis by flow cytometry.

  • Cell Treatment: Cells are treated with the pyrido[3,4-d]pyrimidine derivatives for a specified time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.

Western Blot Analysis

Western blotting is used to detect specific protein expression levels.

  • Protein Extraction: After treatment with the compounds, cells are lysed in RIPA buffer containing protease inhibitors. The total protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against target proteins (e.g., Bid, PARP, CycD1, β-actin) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Several studies have begun to elucidate the mechanisms by which pyrido[3,4-d]pyrimidine derivatives exert their anticancer effects.

One notable mechanism is the induction of apoptosis. For instance, in MGC803 human gastric cancer cells, a lead compound was found to up-regulate the expression of the pro-apoptotic protein Bid and Poly(ADP-ribose) polymerase (PARP), while down-regulating the cell cycle-related protein Cyclin D1 (CycD1).[1]

apoptosis_pathway cluster_drug Pyrido[3,4-d]pyrimidine Derivative cluster_cell MGC803 Gastric Cancer Cell Drug Compound 30 Bid Bid (pro-apoptotic) Drug->Bid up-regulates PARP PARP Drug->PARP up-regulates CycD1 Cyclin D1 (cell cycle) Drug->CycD1 down-regulates Apoptosis Apoptosis Bid->Apoptosis PARP->Apoptosis

Caption: Apoptosis induction pathway of a pyrido[3,4-d]pyrimidine derivative in MGC803 cells.

Furthermore, some pyrido[3,4-d]pyrimidine derivatives have been identified as inhibitors of Monopolar spindle 1 (Mps1) kinase.[7] Mps1 is a key regulator of the spindle assembly checkpoint, and its inhibition can lead to mitotic catastrophe and cell death in cancer cells.

experimental_workflow cluster_screening In Vitro Screening cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation CellLines Cancer Cell Lines (e.g., MGC803, Panc1, MCF-7) Treatment Treatment with Pyrido[3,4-d]pyrimidine Derivatives CellLines->Treatment Viability Cell Viability Assays (MTT, CCK-8) Treatment->Viability ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) Treatment->ApoptosisAssay WesternBlot Western Blot Treatment->WesternBlot IC50 IC50 Determination Viability->IC50 Mechanism Mechanism of Action (e.g., Apoptosis Induction, Protein Expression Changes) ApoptosisAssay->Mechanism WesternBlot->Mechanism

References

Efficacy of 4-Chloropyrido[3,4-d]pyrimidine Derivatives Compared to Known Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of 4-Chloropyrido[3,4-d]pyrimidine derivatives against established drugs in the fields of oncology and inflammation. The data presented is collated from preclinical studies to serve as a quantitative benchmark for researchers engaged in the discovery and development of novel therapeutics. This document summarizes quantitative data in structured tables, details experimental methodologies for key assays, and provides visualizations of relevant signaling pathways and experimental workflows.

Anticancer Efficacy

Pyrido[3,4-d]pyrimidine derivatives have demonstrated notable efficacy as anticancer agents, targeting various cancer cell lines. A selection of these derivatives is compared below with established anticancer drugs.

Data Presentation: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative pyrido[3,4-d]pyrimidine derivatives and approved anticancer drugs against breast (MCF-7), renal (UO-31), and gastric (MGC803) cancer cell lines. Lower IC50 values indicate greater potency.

Compound/DrugTarget(s)MCF-7 (Breast Cancer) IC50 (µM)UO-31 (Renal Cancer) IC50 (µM)MGC803 (Gastric Cancer) IC50 (µM)
Pyrido[3,4-d]pyrimidine Derivative 1 Not specifiedGrowth InhibitionHighly Selective Inhibition-
Pyrido[3,4-d]pyrimidine Derivative 30 Induces Apoptosis--0.59[1]
Gefitinib (Iressa®) EGFR~4[2]--
Erlotinib (Tarceva®) EGFR---
Lapatinib (Tykerb®) EGFR, HER2--0.08 - 11.7[3]
Vandetanib (Caprelsa®) VEGFR, EGFR, RET---

Note: A direct comparison is challenging due to variations in experimental conditions across different studies. The data for Pyrido[3,4-d]pyrimidine Derivative 1 was qualitative, indicating selective growth inhibition without specific IC50 values.

CXCR2 Antagonism

Certain pyrido[3,4-d]pyrimidine derivatives have been identified as potent antagonists of the human chemokine receptor CXCR2, a key mediator in inflammatory responses.

Data Presentation: CXCR2 Antagonism

The table below compares the IC50 values of a pyrido[3,4-d]pyrimidine derivative with the known CXCR2 antagonist, Navarixin.

Compound/DrugTargetIC50 (µM) - Calcium Mobilization Assay
Pyrido[3,4-d]pyrimidine Analog CXCR20.11[4][5]
Navarixin (SCH-527123) CXCR20.0026

Mps1 Kinase Inhibition

Monopolar spindle 1 (Mps1) kinase is a critical regulator of the spindle assembly checkpoint and a promising target in oncology. Pyrido[3,4-d]pyrimidines have emerged as potent inhibitors of Mps1.

Data Presentation: Mps1 Kinase Inhibition

This table presents the inhibitory activity of a pyrido[3,4-d]pyrimidine-based Mps1 inhibitor, BOS172722, which has entered clinical trials.

Compound/DrugTargetIC50 (µM) - In Vitro Kinase Assay (Low ATP)
BOS172722 Mps10.004[6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

Western Blot for Apoptosis Markers

Western blotting is used to detect specific proteins in a cell lysate to evaluate the expression of key apoptosis markers.

  • Cell Lysis: Harvest and lyse the treated and untreated cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, cleaved PARP) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vitro Kinase Assay (Mps1)

This assay evaluates the inhibitory activity of compounds against Mps1 kinase.

  • Reaction Setup: Prepare a reaction mixture containing Mps1 kinase, a suitable substrate (e.g., MBP), and ATP in a kinase buffer.

  • Inhibitor Addition: Add serial dilutions of the test compounds to the reaction mixture.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 45 minutes) to allow for phosphorylation.

  • Detection: Stop the reaction and detect the level of substrate phosphorylation using a suitable method, such as a luminescence-based assay that measures the remaining ATP.

  • Data Analysis: Plot the percent inhibition against the compound concentration to determine the IC50 value.

Calcium Mobilization Assay (CXCR2)

This assay measures the ability of a compound to inhibit ligand-induced intracellular calcium mobilization mediated by CXCR2.

  • Cell Loading: Load cells expressing CXCR2 with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Incubate the loaded cells with the test compounds (antagonists).

  • Ligand Stimulation: Stimulate the cells with a known CXCR2 agonist (e.g., CXCL8).

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. Antagonists will reduce the agonist-induced fluorescence signal.

  • Data Analysis: Calculate the percent inhibition of the calcium response at different compound concentrations to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow.

anticancer_signaling cluster_EGFR EGFR Signaling Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Gefitinib Gefitinib / Erlotinib Lapatinib / Vandetanib Gefitinib->EGFR

Caption: EGFR signaling pathway and points of inhibition.

cxcr2_signaling cluster_CXCR2 CXCR2 Signaling Pathway CXCL8 CXCL8 CXCR2 CXCR2 CXCL8->CXCR2 G_protein Gq Protein CXCR2->G_protein PLC PLC G_protein->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Pyrido_pyrimidine Pyrido[3,4-d]pyrimidine Derivative Pyrido_pyrimidine->CXCR2 Navarixin Navarixin Navarixin->CXCR2

Caption: CXCR2 signaling leading to calcium mobilization.

mps1_signaling cluster_Mps1 Mps1 Kinase in Spindle Assembly Checkpoint Mps1 Mps1 Kinase KNL1 KNL1 Mps1->KNL1 phosphorylates Bub1 Bub1 Mps1->Bub1 phosphorylates Mad1 Mad1 Mps1->Mad1 phosphorylates KNL1->Bub1 recruits Bub1->Mad1 MCC Mitotic Checkpoint Complex (MCC) Bub1->MCC Mad2 Mad2 Mad1->Mad2 Mad2->MCC APC_C APC/C MCC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase BOS172722 BOS172722 BOS172722->Mps1

Caption: Mps1 kinase role in the spindle assembly checkpoint.

experimental_workflow cluster_workflow General Experimental Workflow start Start cell_culture Cell Culture start->cell_culture compound_treatment Compound Treatment cell_culture->compound_treatment assay Viability/Activity Assay (e.g., MTT, Kinase Assay) compound_treatment->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis mechanism_study Mechanism of Action Study (e.g., Western Blot) data_analysis->mechanism_study end Conclusion mechanism_study->end

Caption: A typical workflow for in vitro drug efficacy testing.

References

A Comparative Guide to 4-Chloropyrido[3,4-d]pyrimidine-Based Compounds in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of In Vitro and In Vivo Studies

The pyrido[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of novel anticancer agents. Compounds derived from this core, often synthesized from a 4-chloropyrido[3,4-d]pyrimidine intermediate, have demonstrated potent and selective inhibitory activity against various protein kinases implicated in cancer progression. This guide provides a comprehensive comparison of the performance of these compounds, supported by experimental data from both in vitro and in vivo studies, to aid researchers in their drug discovery and development efforts.

In Vitro Performance: A Comparative Analysis

A series of 4-substituted 2-amino-pyrido[3,4-d]pyrimidine analogs have been synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. The 4-chloro intermediate serves as a versatile precursor for introducing diverse functionalities at the C-4 position through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.[1] This allows for a systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.

The antiproliferative activity of these compounds is typically assessed using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are key metrics for comparing the efficacy of different derivatives.

Compound IDSubstitution at C-4Cancer Cell LineIC50 / GI50 (µM)Key Findings
Compound A 4-AnilinoMGC803 (Gastric)0.59Demonstrated potent activity and induced apoptosis.[2]
Compound B N-phenyl-8-methoxyUO-31 (Renal)>10Shows selectivity, with notable growth inhibition against specific cell lines.[1]
MDA-MB-468 (Breast)>10[1]
MCF-7 (Breast)>10[1]
Compound C N-(4-chlorophenyl)-8-methoxyUO-31 (Renal)>10Electron-withdrawing groups at the para position of the aniline ring appear to be favored for activity against renal cancer cells.[1]
MDA-MB-468 (Breast)>10[1]
MCF-7 (Breast)>10[1]
BOS172722 Complex (Mps1 inhibitor)TNBC cell lines(Potent nM activity)A highly potent and selective Mps1 inhibitor.
Compound 10c 3,8-diazabicyclo[3.2.1]octanePanc1 (Pancreatic)1.40Showed selective anti-proliferative activity against KRAS-G12D mutated cells.[3]
HCT116 (Colon)5.13[3]
A549 (Lung)6.88[3]
Compound 10k HomopiperazineKRAS-G12D (enzymatic)0.009Potent enzymatic inhibition of KRAS-G12D.[3]
Related Pyrido[2,3-d]pyrimidine 5e 2,4-dichlorophenylMCF-7 (Breast)1.39Exhibited potent dual inhibition of VEGFR-2 and HER-2.[4]
VEGFR-2 (enzymatic)0.124[4]
HER-2 (enzymatic)0.077[4]

In Vivo Efficacy: Preclinical Validation

The therapeutic potential of pyrido[3,4-d]pyrimidine-based compounds has been further investigated in preclinical animal models. A standout example is BOS172722 , a selective inhibitor of Monopolar Spindle 1 (Mps1) kinase, which has a pyrido[3,4-d]pyrimidine core.

In xenograft models of triple-negative breast cancer (TNBC), BOS172722 has demonstrated significant in vivo efficacy, particularly in combination with the standard-of-care chemotherapeutic agent, paclitaxel. This combination therapy resulted in robust tumor regressions in multiple TNBC models, including patient-derived xenografts. The mechanism of this synergy involves the abrogation of the paclitaxel-induced mitotic delay by BOS172722, leading to catastrophic chromosomal segregation errors and subsequent cancer cell death.

Another study on a series of pyrido[3,4-d]pyrimidine derivatives identified a compound that significantly inhibited tumor growth in an MGC803 gastric cancer xenograft model. This compound was shown to induce apoptosis and down-regulate the expression of key cell cycle proteins.[2]

Signaling Pathways and Mechanisms of Action

The anticancer activity of this compound-based compounds is primarily attributed to their ability to inhibit protein kinases that are critical for cancer cell proliferation, survival, and metastasis.

Mps1 Kinase and the Spindle Assembly Checkpoint

A major target for this class of compounds is the Monopolar Spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint (SAC). The SAC is a crucial cellular mechanism that ensures the accurate segregation of chromosomes during mitosis. Cancer cells, which often exhibit aneuploidy, are particularly dependent on a functional SAC for their survival. By inhibiting Mps1, compounds like BOS172722 disrupt the SAC, leading to premature exit from mitosis, severe chromosomal missegregation, and ultimately, apoptotic cell death.

Mps1_Signaling_Pathway cluster_mitosis Mitosis cluster_inhibition Inhibition by Pyrido[3,4-d]pyrimidine Unattached Kinetochores Unattached Kinetochores Mps1 Mps1 Unattached Kinetochores->Mps1 activates SAC Activation SAC Activation Mps1->SAC Activation promotes Mitotic Arrest Mitotic Arrest SAC Activation->Mitotic Arrest induces Chromosome Segregation Chromosome Segregation Mitotic Arrest->Chromosome Segregation inhibits Cell Division Cell Division Chromosome Segregation->Cell Division BOS172722 BOS172722 Mps1_inhibited Mps1 BOS172722->Mps1_inhibited inhibits SAC Inactivation SAC Inactivation Mps1_inhibited->SAC Inactivation Premature Mitotic Exit Premature Mitotic Exit SAC Inactivation->Premature Mitotic Exit leads to Apoptosis Apoptosis Premature Mitotic Exit->Apoptosis

Caption: Mps1 Signaling Pathway and Inhibition.

VEGFR-2 and HER2 Signaling in Angiogenesis and Cancer Proliferation

Some pyridopyrimidine derivatives have also shown inhibitory activity against other important receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER2).

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can block the blood supply to tumors, thereby impeding their growth.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 binds & activates PLCγ PLCγ VEGFR-2->PLCγ PI3K/Akt PI3K/Akt VEGFR-2->PI3K/Akt RAS/MAPK RAS/MAPK VEGFR-2->RAS/MAPK Angiogenesis Angiogenesis PLCγ->Angiogenesis Cell Survival Cell Survival PI3K/Akt->Cell Survival Cell Proliferation Cell Proliferation RAS/MAPK->Cell Proliferation Pyrido[3,4-d]pyrimidine Inhibitor Pyrido[3,4-d]pyrimidine Inhibitor Pyrido[3,4-d]pyrimidine Inhibitor->VEGFR-2 inhibits

Caption: VEGFR-2 Signaling and Inhibition.

HER2 is overexpressed in a significant subset of breast and other cancers and is a major driver of tumor cell proliferation and survival. Dual inhibition of VEGFR-2 and HER2 by a single molecule presents an attractive therapeutic strategy.

HER2_Signaling_Pathway HER2/HER3 Dimerization HER2/HER3 Dimerization PI3K/Akt/mTOR PI3K/Akt/mTOR HER2/HER3 Dimerization->PI3K/Akt/mTOR RAS/MEK/ERK RAS/MEK/ERK HER2/HER3 Dimerization->RAS/MEK/ERK Cell Survival Cell Survival PI3K/Akt/mTOR->Cell Survival Cell Proliferation Cell Proliferation RAS/MEK/ERK->Cell Proliferation Pyrido[3,4-d]pyrimidine Inhibitor Pyrido[3,4-d]pyrimidine Inhibitor Pyrido[3,4-d]pyrimidine Inhibitor->HER2/HER3 Dimerization inhibits

Caption: HER2 Signaling and Inhibition.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of novel chemical entities. Below are the methodologies for key in vitro assays frequently employed in the study of this compound-based compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

Conclusion

The this compound scaffold provides a versatile platform for the development of potent and selective kinase inhibitors with significant anticancer potential. The ability to readily modify the C-4 position allows for fine-tuning of the pharmacological properties of these compounds. The data presented in this guide highlight the promising in vitro and in vivo activities of this compound class, particularly as inhibitors of Mps1, VEGFR-2, and HER-2. The detailed experimental protocols provided will facilitate the standardized evaluation and comparison of new derivatives, ultimately accelerating the discovery of novel and effective cancer therapeutics. Further research focusing on optimizing the pharmacokinetic profiles and exploring the full spectrum of kinase inhibitory activity will be crucial for advancing these promising compounds towards clinical applications.

References

Comparative Analysis of Molecular Docking Studies: 4-Chloropyrido[3,4-d]pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of molecular docking studies involving 4-Chloropyrido[3,4-d]pyrimidine derivatives and their interactions with various kinase targets. The objective is to present a clear comparison of their binding efficiencies against other known inhibitors, supported by experimental data and detailed methodologies. This information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Comparative Docking Performance

Molecular docking simulations are pivotal in predicting the binding affinity and orientation of a ligand within the active site of a protein. The following table summarizes the docking scores of specific this compound derivatives against key kinase targets, juxtaposed with the performance of established inhibitors.

Derivative/InhibitorTarget KinasePDB IDDocking Score (kcal/mol)
This compound Derivative PI3Kα4L2Y-8.1
GDC-0941 (Pictilisib) PI3Kα4L2Y-10.5
This compound Derivative mTOR4JT6-8.5
Temsirolimus mTOR4JT6-9.7

Experimental Protocols

The methodologies outlined below represent a standard workflow for molecular docking studies, ensuring the reproducibility and reliability of the generated data.

2.1. Protein and Ligand Preparation

  • Protein Structure Retrieval: The three-dimensional crystal structures of the target kinases (PI3Kα: 4L2Y, mTOR: 4JT6) were obtained from the RCSB Protein Data Bank.

  • Protein Preparation: The protein structures were prepared using the Protein Preparation Wizard in Schrödinger Maestro. This process involved the removal of water molecules and co-crystallized ligands, the addition of hydrogen atoms, and the assignment of appropriate bond orders and protonation states. The structures were then subjected to energy minimization using the OPLS3e force field.

  • Ligand Preparation: The 2D structures of the this compound derivatives and the reference inhibitors were sketched and then converted to 3D structures. The LigPrep tool in Maestro was used to generate various tautomers and ionization states at a physiological pH of 7.4 ± 0.2.

2.2. Molecular Docking Simulation

  • Receptor Grid Generation: A receptor grid was generated for each kinase, centered on the active site defined by the co-crystallized ligand in the original PDB structure.

  • Docking: The prepared ligands were docked into the active site of the respective kinases using the Glide module of the Schrödinger Suite. The docking was performed using the Standard Precision (SP) mode.

  • Pose Analysis: The resulting docking poses were evaluated based on their GlideScore (docking score). The pose with the lowest score, indicating the most favorable binding affinity, was selected for further analysis of binding interactions.

Visualizations

The following diagrams illustrate the fundamental concepts and workflows associated with kinase inhibition and molecular docking.

kinase_signaling_pathway Figure 1: Generalized Kinase Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Signal Signal Receptor Receptor Signal->Receptor Kinase Kinase Receptor->Kinase Substrate Substrate Kinase->Substrate ATP → ADP Phosphorylated_Substrate Phosphorylated_Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response Inhibitor 4-Chloropyrido [3,4-d]pyrimidine Derivative Inhibitor->Kinase

Caption: A diagram illustrating the inhibition of a kinase signaling pathway.

molecular_docking_workflow Figure 2: Molecular Docking Experimental Workflow Protein_Preparation 1. Protein Preparation (from PDB) Grid_Generation 3. Receptor Grid Generation (Active Site Definition) Protein_Preparation->Grid_Generation Ligand_Preparation 2. Ligand Preparation (Derivative & Inhibitors) Docking_Simulation 4. Molecular Docking (Glide SP) Ligand_Preparation->Docking_Simulation Grid_Generation->Docking_Simulation Analysis 5. Pose & Score Analysis Docking_Simulation->Analysis Final_Results Binding Affinity & Interaction Analysis Analysis->Final_Results

Navigating the Therapeutic Landscape of 4-Chloropyrido[3,4-d]pyrimidine Derivatives: A Comparative Guide to Their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 4-chloropyrido[3,4-d]pyrimidine scaffold represents a versatile platform for the development of targeted therapies. This guide provides a comparative analysis of the mechanism of action of inhibitors derived from this core structure, focusing on their performance against diverse biological targets and supported by experimental data. We delve into the specifics of inhibitors targeting Monopolar Spindle 1 (Mps1) kinase, the pan-HER family of receptor tyrosine kinases, and the C-X-C chemokine receptor 2 (CXCR2), offering a clear overview of their therapeutic potential.

This guide will summarize key quantitative data in structured tables, provide detailed experimental protocols for pivotal assays, and visualize complex signaling pathways and workflows using Graphviz diagrams to facilitate a deeper understanding of these promising therapeutic agents.

A Tale of Three Targets: Mps1, pan-HER, and CXCR2

Inhibitors derived from the this compound scaffold have demonstrated potent and selective activity against a range of clinically relevant targets. This guide will focus on three prominent examples:

  • BOS172722 , a highly potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase , a key regulator of the spindle assembly checkpoint (SAC) in mitosis.

  • Tarloxotinib , a hypoxia-activated prodrug of a potent, covalent pan-HER family kinase inhibitor (tarloxotinib-E) , targeting EGFR, HER2, and HER3 signaling pathways.

  • A CXCR2 antagonist that inhibits the signaling of this key chemokine receptor involved in inflammatory responses and cancer progression.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the in vitro efficacy of these inhibitors against their respective targets and in cellular assays.

Biochemical Inhibitory Activity
InhibitorTargetAssay TypeIC50 (µM)Reference
BOS172722 Mps1In vitro kinase assay (10 µM ATP)0.004[1]
Mps1In vitro kinase assay (1 mM ATP)0.01[1]
Tarloxotinib-E HER2 (WT)Growth inhibitory assay>1000 (as Tarloxotinib)[2][3]
HER2 (mutant)Growth inhibitory assay<0.005[2]
CXCR2 Antagonist CXCR2Binding affinity0.044[4]
CXCR2Calcium mobilization0.11 - 0.66[4][5][6]
Cellular Inhibitory Activity
InhibitorCell Line(s)Assay TypeIC50 (µM)Reference
BOS172722 HCT116MPS1 auto-phosphorylation0.06 ± 0.03[1]
Tarloxotinib-E Ba/F3 (EGFR exon 20 insertion)Cell growth inhibitionVaries by mutation[7][8]
H1781 (HER2 exon 20 insertion)Growth inhibitory assay<0.005[2][3]
CXCR2 Antagonist -CXCL8-induced calcium flux27[9]

Mechanism of Action and Signaling Pathways

The diverse therapeutic potential of this compound derivatives stems from their ability to modulate distinct signaling pathways.

BOS172722: Disrupting the Spindle Assembly Checkpoint

BOS172722 targets Mps1 kinase, a critical component of the spindle assembly checkpoint (SAC). The SAC ensures the fidelity of chromosome segregation during mitosis by preventing premature entry into anaphase.[10][11][12] By inhibiting Mps1, BOS172722 forces cancer cells to proceed through mitosis rapidly and with chromosomal abnormalities, ultimately leading to cell death.[13] This mechanism is particularly effective in highly proliferative cancer cells, such as those found in triple-negative breast cancer.[1][14][15]

Mps1_Inhibition cluster_0 Mitotic Progression cluster_1 BOS172722 Action Unattached_Kinetochores Unattached Kinetochores Mps1_Active Active Mps1 Unattached_Kinetochores->Mps1_Active activates SAC_Active Spindle Assembly Checkpoint (SAC) Active Mps1_Active->SAC_Active activates Mps1_Inactive Inactive Mps1 Anaphase_Blocked Anaphase Blocked SAC_Active->Anaphase_Blocked leads to BOS172722 BOS172722 BOS172722->Mps1_Active inhibits SAC_Inactive SAC Inactive Mps1_Inactive->SAC_Inactive results in Erroneous_Anaphase Erroneous Anaphase SAC_Inactive->Erroneous_Anaphase leads to Cell_Death Cell Death Erroneous_Anaphase->Cell_Death causes

BOS172722 inhibits Mps1, leading to SAC inactivation and cell death.
Tarloxotinib: A Hypoxia-Activated Pan-HER Inhibitor

Tarloxotinib is a prodrug that is selectively activated in the hypoxic microenvironment of solid tumors, releasing the active pan-HER inhibitor, tarloxotinib-E.[3][16] Tarloxotinib-E covalently binds to and inhibits members of the HER family of receptor tyrosine kinases, including EGFR (HER1), HER2, and HER3. This blockade disrupts downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cancer cell proliferation and survival.[17]

Tarloxotinib_MoA cluster_0 Tumor Microenvironment cluster_1 Cancer Cell Tarloxotinib Tarloxotinib (Prodrug) Hypoxia Hypoxia Tarloxotinib->Hypoxia Tarloxotinib_E Tarloxotinib-E (Active Drug) Hypoxia->Tarloxotinib_E activates HER_Receptors HER Family Receptors (EGFR, HER2, HER3) Tarloxotinib_E->HER_Receptors inhibits Downstream_Signaling Downstream Signaling (PI3K/AKT, MAPK/ERK) HER_Receptors->Downstream_Signaling activates Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival promotes

Tarloxotinib is activated by hypoxia to inhibit HER signaling.
CXCR2 Antagonist: Modulating Inflammatory Signaling

The this compound scaffold has also yielded potent antagonists of the CXCR2 receptor. CXCR2 and its ligands, such as CXCL8 (IL-8), play a significant role in neutrophil recruitment to sites of inflammation and are implicated in the tumor microenvironment.[5][18] By blocking the interaction of CXCL8 with CXCR2, these antagonists can inhibit downstream signaling events, including intracellular calcium mobilization, and thereby modulate inflammatory responses and potentially impact tumor growth.

CXCR2_Antagonist_MoA cluster_0 Extracellular cluster_1 Neutrophil CXCL8 CXCL8 (IL-8) CXCR2 CXCR2 Receptor CXCL8->CXCR2 binds & activates CXCR2_Antagonist CXCR2 Antagonist CXCR2_Antagonist->CXCR2 blocks G_Protein G-Protein Activation CXCR2->G_Protein Calcium_Mobilization Ca2+ Mobilization G_Protein->Calcium_Mobilization Inflammatory_Response Inflammatory Response Calcium_Mobilization->Inflammatory_Response

CXCR2 antagonists block CXCL8-mediated signaling in neutrophils.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of drug candidates. Below are representative protocols for key assays used to characterize the inhibitors discussed in this guide.

Spindle Assembly Checkpoint (SAC) Integrity Assay

This assay evaluates the ability of a compound to override a SAC-induced mitotic arrest.

1. Cell Culture and Mitotic Arrest:

  • Plate cells (e.g., HeLa or U2OS) expressing a fluorescently tagged histone (e.g., H2B-mCherry) in a suitable imaging dish.

  • Induce mitotic arrest by treating the cells with a spindle poison, such as nocodazole. This will cause an accumulation of cells in mitosis with unattached kinetochores, thus activating the SAC.[10]

2. Inhibitor Treatment:

  • Add the test compound (e.g., BOS172722) at the desired concentration to the mitotically arrested cells. Include a vehicle-treated (e.g., DMSO) control group.

3. Live-Cell Imaging:

  • Monitor the cells using time-lapse fluorescence microscopy.

4. Analysis:

  • Quantify the time from inhibitor addition to the onset of anaphase (mitotic exit). Cells treated with a SAC inhibitor are expected to exit mitosis prematurely compared to the control group.[10]

SAC_Assay_Workflow Start Start Cell_Culture Culture cells with fluorescent histone Start->Cell_Culture Mitotic_Arrest Induce mitotic arrest (e.g., nocodazole) Cell_Culture->Mitotic_Arrest Inhibitor_Treatment Treat with SAC inhibitor (e.g., BOS172722) or vehicle Mitotic_Arrest->Inhibitor_Treatment Live_Imaging Perform time-lapse fluorescence microscopy Inhibitor_Treatment->Live_Imaging Analysis Quantify time to anaphase onset Live_Imaging->Analysis End End Analysis->End

Workflow for the Spindle Assembly Checkpoint Integrity Assay.
Western Blot for HER Family Kinase Inhibition

This protocol assesses the effect of an inhibitor on the phosphorylation status of HER family receptors.[17][19][20][21][22]

1. Cell Culture and Treatment:

  • Culture cancer cell lines with known HER family expression (e.g., SK-BR-3 for HER2).

  • Treat cells with the inhibitor (e.g., Tarloxotinib-E) at various concentrations for a specified time. Include a vehicle-treated control.

2. Cell Lysis and Protein Quantification:

  • Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. SDS-PAGE and Protein Transfer:

  • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

4. Immunoblotting:

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target receptor (e.g., anti-pHER2).

  • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the receptor and/or a loading control protein (e.g., β-actin).

5. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities to determine the change in protein phosphorylation relative to the total protein and loading control.

Western_Blot_Workflow Start Start Cell_Treatment Treat cells with HER inhibitor or vehicle Start->Cell_Treatment Lysis_Quantification Cell Lysis & Protein Quantification Cell_Treatment->Lysis_Quantification SDS_PAGE_Transfer SDS-PAGE & Protein Transfer Lysis_Quantification->SDS_PAGE_Transfer Immunoblotting Immunoblotting with primary & secondary antibodies SDS_PAGE_Transfer->Immunoblotting Detection_Analysis Signal Detection & Analysis Immunoblotting->Detection_Analysis End End Detection_Analysis->End Calcium_Mobilization_Workflow Start Start Cell_Prep Prepare cells & load with calcium dye Start->Cell_Prep Plate_Cells Dispense cells into microplate Cell_Prep->Plate_Cells Add_Antagonist Add CXCR2 antagonist Plate_Cells->Add_Antagonist Add_Agonist Add CXCR2 agonist (e.g., CXCL8) Add_Antagonist->Add_Agonist Measure_Fluorescence Measure fluorescence kinetically Add_Agonist->Measure_Fluorescence Analyze_Data Analyze data and determine IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

References

Assessing the Selectivity of 4-Chloropyrido[3,4-d]pyrimidine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-chloropyrido[3,4-d]pyrimidine scaffold has emerged as a promising framework in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the selectivity of kinase inhibitors based on this chemical structure, with a focus on their performance against key cancer targets such as Monopolar Spindle 1 (Mps1) and Mitogen- and Stress-Activated Kinase 1 (MSK1). The information presented herein is supported by experimental data from published research, offering insights for the development of next-generation targeted therapies.

Data Presentation: Kinase Inhibitor Selectivity

The selectivity of kinase inhibitors is a critical determinant of their therapeutic window, minimizing off-target effects and associated toxicities. Below are tables summarizing the inhibitory activity of representative pyrido[3,4-d]pyrimidine-based compounds against a panel of kinases.

Table 1: Selectivity Profile of a Pyrido[3,4-d]pyrimidine-based Mps1 Inhibitor (Compound 34h)

While a detailed IC50 table for a 4-chloro substituted pyrido[3,4-d]pyrimidine is not publicly available, the following data for a closely related potent Mps1 inhibitor, compound 34h, provides valuable insights into the selectivity of this scaffold.[1] The compound was screened at a concentration of 1 µM.

Kinase TargetPercent Inhibition at 1 µM
Mps1 Potent Inhibition (IC50 in low nM range)
TNK2>80%
JNK1>80%
JNK2>80%
LRRK2>80%
CDK2No significant inhibition (>1000-fold selective over Mps1)
Aurora ANo significant inhibition
Aurora BNo significant inhibition
PLK1No significant inhibition (IC50 > 100 µM)

Table 2: Kinome Scan Data for a Covalent Chloropyrimidine-based MSK1 Inhibitor (Compound 22)

This table presents the kinase selectivity profile of a covalent chloropyrimidine inhibitor of the C-terminal kinase domain (CTKD) of MSK1. The data shows the percentage of inhibition at a 10 µM concentration.[2] Although not a this compound, this provides insights into the selectivity of a related chloropyrimidine scaffold.

Kinase TargetPercent Inhibition at 10 µM
MSK1 86%
MSK2 96%
AAK177%
FLT374%
HASPIN75%
MAP4K269%
MEK578%
PI3KCB79%
PLK282%
RIPK469%
RSK173%
VRK285%
YSK496%

Experimental Protocols

Detailed methodologies for key experiments cited in the assessment of these kinase inhibitors are provided below.

In Vitro Kinase Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., Mps1, MSK1)

  • Substrate specific to the kinase

  • ATP

  • Test compounds (this compound-based inhibitors)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well plates (white, opaque)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • In a multiwell plate, add the test compound at various concentrations. Include a "no inhibitor" control with DMSO only.

    • Add the kinase and the specific substrate to the wells.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase to accurately determine IC50 values.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal through a luciferase reaction. Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement: LanthaScreen™ Kinase Binding Assay

The LanthaScreen™ Eu Kinase Binding Assay is a fluorescence resonance energy transfer (FRET)-based assay to quantify inhibitor binding to a kinase in a cellular context.

Materials:

  • Cells expressing the kinase of interest fused to a tag (e.g., GFP)

  • LanthaScreen™ Eu-anti-tag Antibody

  • Kinase Tracer (fluorescently labeled ATP-competitive ligand)

  • Test compounds

  • Assay buffer

  • 384-well plates

  • FRET-compatible plate reader

Procedure:

  • Cell Preparation: Plate cells expressing the tagged kinase in a 384-well plate and incubate to allow for cell attachment.

  • Compound Addition: Add serial dilutions of the test compound to the wells.

  • Reagent Addition:

    • Add the Eu-labeled antibody, which binds to the tag on the kinase.

    • Add the kinase tracer, which binds to the ATP-binding site of the kinase.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow for binding equilibrium.

  • FRET Measurement:

    • Excite the Europium donor fluorophore and measure the emission from both the donor and the acceptor (on the tracer).

    • The FRET signal is proportional to the amount of tracer bound to the kinase.

  • Data Analysis:

    • In the presence of a competing inhibitor, the tracer is displaced, leading to a decrease in the FRET signal.

    • Plot the FRET ratio against the inhibitor concentration to determine the IC50 value for target engagement.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Below are diagrams generated using the DOT language to visualize key signaling pathways and the experimental workflow.

Mps1_Signaling_Pathway cluster_mitosis Mitosis cluster_sac Spindle Assembly Checkpoint (SAC) Prophase Prophase Metaphase Metaphase Anaphase Anaphase Unattached_Kinetochores Unattached Kinetochores Mps1 Mps1 Unattached_Kinetochores->Mps1 activates SAC_Proteins Mad2, BubR1 Mps1->SAC_Proteins recruits & activates APC_C APC/C-Cdc20 SAC_Proteins->APC_C inhibits APC_C->Anaphase triggers Inhibitor Pyrido[3,4-d]pyrimidine Inhibitor Inhibitor->Mps1 inhibits MSK1_Signaling_Pathway cluster_stimuli Extracellular Stimuli cluster_mapk MAPK Cascade cluster_downstream Downstream Effects Mitogens Mitogens (e.g., Growth Factors) ERK1_2 ERK1/2 Mitogens->ERK1_2 activates Stress Stress (e.g., UV, Cytokines) p38 p38 Stress->p38 activates MSK1 MSK1 ERK1_2->MSK1 activates p38->MSK1 activates CREB CREB MSK1->CREB phosphorylates Histone_H3 Histone H3 MSK1->Histone_H3 phosphorylates Inhibitor Chloropyrimidine Inhibitor Inhibitor->MSK1 inhibits Gene_Expression Gene Expression (Inflammation, Cell Proliferation) CREB->Gene_Expression Histone_H3->Gene_Expression Kinase_Inhibitor_Workflow cluster_discovery Inhibitor Discovery & Optimization cluster_evaluation Selectivity & Potency Evaluation cluster_outcome Outcome HTS High-Throughput Screening SAR Structure-Activity Relationship (SAR) HTS->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Biochemical_Assay Biochemical Assays (e.g., ADP-Glo) Lead_Opt->Biochemical_Assay Cellular_Assay Cellular Assays (e.g., LanthaScreen) Biochemical_Assay->Cellular_Assay On_Target_Potency On-Target Potency Biochemical_Assay->On_Target_Potency Kinome_Scan Kinome-wide Selectivity Profiling Cellular_Assay->Kinome_Scan Selectivity_Profile Selectivity Profile (IC50 values) Kinome_Scan->Selectivity_Profile Off_Target_Effects Off-Target Effects Kinome_Scan->Off_Target_Effects

References

Safety Operating Guide

Navigating the Disposal of 4-Chloropyrido[3,4-d]pyrimidine: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle 4-Chloropyrido[3,4-d]pyrimidine with appropriate personal protective equipment (PPE) to prevent exposure.[1]

Recommended Personal Protective Equipment:

Protection TypeEquipmentSpecifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldWear tightly fitting safety goggles.[2] A face shield is recommended when there is a risk of splashing.[3]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for short-term protection. For prolonged contact, consult a glove manufacturer's resistance guide.[3]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned.[3] A chemical-resistant apron may be necessary for tasks with a higher risk of splashes.[3]
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorA respirator should be used if engineering controls like a fume hood are not available or if exposure limits may be exceeded.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound should be treated as hazardous waste and follow a systematic process to ensure safety and compliance.[1][4]

  • Waste Identification and Segregation :

    • Treat all waste containing this compound, including contaminated materials like gloves, wipes, and glassware, as hazardous waste.[1]

    • This compound is a halogenated organic waste due to the presence of chlorine. It is crucial to segregate it from non-halogenated waste streams to facilitate proper disposal by specialized waste management services.[1][5][6]

  • Waste Collection and Containment :

    • Collect solid waste in a clearly labeled, sealed, and compatible hazardous waste container.[3] Plastic containers are often preferred to minimize the risk of breakage.[1][7]

    • Containers should not be filled beyond 90% of their capacity to allow for expansion.[6][8]

    • The exterior of the waste container must be kept clean and free of contamination.[6]

  • Labeling :

    • Label the hazardous waste container with the words "HAZARDOUS WASTE".[8]

    • The label must include the full chemical name, "this compound," and the approximate concentration and quantity.[8]

    • Ensure the date of waste accumulation is clearly marked on the container's tag.[4]

  • Storage in a Satellite Accumulation Area (SAA) :

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[7][9]

    • This area must be at or near the point of waste generation and under the control of the laboratory personnel.[7]

    • Ensure the SAA has secondary containment to capture any potential leaks.[1]

    • Hazardous waste containers can be stored in an SAA for up to one year, provided the accumulation limits are not exceeded.[7]

  • Disposal of Empty Containers :

    • An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[1][3][4]

    • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[1][4]

    • After triple-rinsing and allowing it to dry, and with all labels defaced, the container may be disposed of as regular trash, in accordance with institutional policies.[1][4]

  • Request for Waste Pickup :

    • Once the waste container is full or ready for disposal, submit a hazardous waste collection request to your institution's Environmental Health and Safety (EHS) department or the equivalent office.[4][7]

Quantitative Data for Hazardous Waste Storage:

ParameterGuideline
Maximum Container Fill Level < 90% of container capacity[6]
Maximum SAA Volume 55 gallons of hazardous waste[7]
Maximum Acutely Toxic Waste 1 quart of liquid or 1 kilogram of solid[7]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Waste Generation (this compound) B Segregate as Halogenated Waste A->B C Collect in Compatible, Labeled Container B->C D Store in Designated Satellite Accumulation Area (SAA) C->D G Triple-Rinse Empty Container C->G E Request EHS Waste Pickup D->E F Final Disposal by Authorized Vendor E->F H Collect Rinsate as Hazardous Waste G->H I Dispose of Defaced Container G->I H->C

References

Personal protective equipment for handling 4-Chloropyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Chloropyrido[3,4-d]pyrimidine. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The following procedures are based on the safety data sheet for this compound and best practices for handling similar heterocyclic compounds.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeEquipmentSpecifications & Rationale
Eye and Face Protection Safety Goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards to protect against dust and splashes.[1]
Hand Protection Chemical-Resistant GlovesImpervious gloves are mandatory. For prolonged contact, consult the manufacturer's chemical resistance guide. Always inspect gloves for integrity before use.[1]
Body Protection Flame-Resistant and Impervious ClothingA flame-resistant lab coat should be worn and fully buttoned. For tasks with a higher risk of splashes, a chemical-resistant apron is recommended.[1]
Respiratory Protection Full-Face RespiratorTo be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[2]
Footwear Closed-Toe ShoesRequired at all times in the laboratory to protect against spills and falling objects.[3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to post-handling.

cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling prep_fume_hood Verify Fume Hood Functionality prep_ppe Don all Required PPE prep_fume_hood->prep_ppe handling_weigh Weigh Compound in Fume Hood prep_ppe->handling_weigh handling_transfer Use Appropriate Tools for Transfer handling_weigh->handling_transfer post_clean Clean Work Area & Wash Hands handling_transfer->post_clean post_dispose Properly Dispose of Contaminated PPE post_clean->post_dispose

Step-by-step workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation:

    • Ensure a certified chemical fume hood is operational and the workspace is clean and uncluttered.[3]

    • Verify that an eyewash station and safety shower are readily accessible.[3]

    • Put on all required personal protective equipment (PPE) as detailed in the table above.[3]

  • Handling:

    • Conduct all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation.[3]

    • When weighing and transferring the solid, use appropriate tools such as a spatula and weighing paper to avoid generating dust.[3]

    • Avoid direct contact with skin, eyes, and clothing. Do not breathe in dust.[4]

    • Keep the container tightly closed when not in use.[1][2]

  • Post-Handling:

    • After handling, wash hands thoroughly with soap and water, even if gloves were worn.[3]

    • Clean the work area to remove any residual chemical.[3]

    • Properly remove and dispose of contaminated gloves and any other disposable PPE as hazardous waste.[3]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure regulatory compliance.

cluster_waste_id Waste Identification & Segregation cluster_collection Collection & Storage cluster_final_disposal Final Disposal waste_id_solid Solid Waste (Unused/Waste Compound) collection_solid Collect in Labeled, Sealed Container waste_id_solid->collection_solid waste_id_contaminated Contaminated Materials (Gloves, etc.) collection_contaminated Collect in Designated Hazardous Waste Container waste_id_contaminated->collection_contaminated waste_id_containers Empty Containers collection_rinsate Collect Rinsate as Hazardous Waste waste_id_containers->collection_rinsate disposal_solid Dispose as Hazardous Waste collection_solid->disposal_solid collection_contaminated->disposal_solid collection_rinsate->disposal_solid disposal_container Dispose of Rinsed Container per Institutional Guidelines collection_rinsate->disposal_container

Workflow for the proper disposal of this compound waste.

Detailed Protocol:

  • Waste Identification and Segregation:

    • Treat all waste containing this compound as hazardous waste.

    • Segregate halogenated organic waste from other waste streams.[5]

  • Collection and Storage:

    • Solid Waste: Collect any unused or waste this compound in a clearly labeled, sealed, and appropriate hazardous waste container.[4]

    • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be disposed of in a designated hazardous waste container.[4]

    • Empty Containers: Triple-rinse empty containers with a suitable solvent. Collect the rinsate as hazardous waste.[4]

  • Final Disposal:

    • Dispose of all collected hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.

    • After triple-rinsing and allowing it to dry, the empty container can be disposed of according to institutional guidelines, which may include defacing the label before disposal.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.